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  • Product: 5-methyl-1-propyl-1H-pyrazole
  • CAS: 32493-03-1

Core Science & Biosynthesis

Foundational

Regioselective Synthesis Pathways for 5-Methyl-1-propyl-1H-pyrazole: A Comprehensive Technical Guide

Executive Summary & Scaffold Significance In modern medicinal chemistry, 5-methyl-1-propyl-1H-pyrazole serves as a privileged heterocyclic scaffold. Its unique steric and electronic profile makes it a critical building b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

In modern medicinal chemistry, 5-methyl-1-propyl-1H-pyrazole serves as a privileged heterocyclic scaffold. Its unique steric and electronic profile makes it a critical building block for synthesizing diverse libraries of antimicrobial agents and small-molecule inhibitors, notably those targeting Trypanosoma cruzi infections[1].

However, the synthesis of 1,5-disubstituted pyrazoles presents a notorious synthetic challenge: regioselectivity . Classical condensation and alkylation methods frequently yield intractable mixtures of 1,3- and 1,5-regioisomers[2]. This whitepaper deconstructs the mechanistic causality behind these regiochemical outcomes and provides self-validating, step-by-step experimental workflows to achieve absolute regiocontrol.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of 5-methyl-1-propyl-1H-pyrazole can be approached via two primary strategic pathways. Understanding the thermodynamic and kinetic drivers of each is essential for rational reaction design.

Pathway A: Direct N-Alkylation (Thermodynamically Driven)

The direct N-alkylation of 3(5)-methyl-1H-pyrazole with a propyl halide (e.g., 1-bromopropane) proceeds via the deprotonation of the pyrazole nitrogen to form a pyrazolide anion[3]. Because the pyrazole ring is a π -excessive system, the anion is highly reactive.

  • The Causality of Isomerization: The N-alkylation of this unsymmetrical intermediate is governed by steric hindrance. The electrophilic attack predominantly occurs at the less sterically hindered nitrogen (N1, adjacent to the hydrogen rather than the methyl group).

  • Result: This pathway inherently favors the thermodynamically stable 1-propyl-3-methyl-1H-pyrazole , making it highly inefficient for isolating the desired 1,5-isomer without exhaustive chromatographic separation[2].

Pathway B: Regiocontrolled Cyclocondensation via Enaminones (Kinetically Locked)

To bypass the limitations of direct alkylation, a de novo construction of the pyrazole ring using a C1 synthon pre-functionalization strategy is required.

  • The Causality of Regiocontrol: By reacting acetone with N,N-Dimethylformamide dimethyl acetal (DMF-DMA), an enaminone intermediate (4-(dimethylamino)but-3-en-2-one) is formed[4]. This locks the regiochemistry prior to the introduction of propylhydrazine.

  • Self-Validating Mechanism: The highly nucleophilic primary amine ( −NH2​ ) of propylhydrazine selectively attacks the highly electrophilic enamine β -carbon via a Michael-type addition, expelling dimethylamine. Subsequent intramolecular cyclization of the secondary amine onto the ketone perfectly positions the propyl group at N1 and the methyl group at C5. This built-in regiochemical lock ensures the outcome is predictable and analytically verifiable without complex isomer deconvolution[5].

Pathway Visualization

SynthesisPathways A 3(5)-Methylpyrazole + 1-Bromopropane B Direct N-Alkylation (Base, Solvent) A->B C Mixture: 1,3-isomer (Major) + 1,5-isomer (Minor) B->C G Exclusive 1,5-Regioisomer: 5-Methyl-1-propyl-1H-pyrazole C->G Chromatographic Separation D Acetone + DMF-DMA (C1 Synthon) E 4-(Dimethylamino)but-3-en-2-one (Enaminone Intermediate) D->E Pre-functionalization F Cyclocondensation (+ Propylhydrazine) E->F F->G Regiocontrolled

Divergent synthetic pathways for 5-methyl-1-propyl-1H-pyrazole highlighting regiocontrol.

Quantitative Data: Base and Solvent Effects

When Pathway A (Direct Alkylation) is unavoidable due to reagent availability, the choice of base and solvent profoundly impacts the regiomeric ratio[2]. The table below summarizes the quantitative shifts between thermodynamic and kinetic control.

BaseSolventTemperatureRatio (1,3-isomer : 1,5-isomer)Overall YieldMechanistic Driver
K2​CO3​ DMF80°C85 : 1592%Thermodynamic control; favors less hindered N.
Cs2​CO3​ DMF80°C82 : 1889%Cesium effect slightly increases solubility of anion.
NaH THF0°C to RT70 : 3088%Kinetic control; tight ion pairing in less polar solvent.
KOH DMSORT80 : 2090%High solvent polarity stabilizes the thermodynamic anion.

Data represents generalized chromatographic yields for the N-propylation of 3(5)-methylpyrazole.

Experimental Protocols

Protocol 1: Regioselective Synthesis via Enaminone (Recommended)

This protocol is a self-validating system. The formation of the enaminone guarantees a single regioisomer, eliminating the risk of downstream structural misassignment.

Step 1: Synthesis of the Enaminone Intermediate

  • Charge a flame-dried, nitrogen-purged 250 mL round-bottom flask with acetone (58 mmol) and DMF-DMA (60 mmol)[4].

  • Reflux the neat mixture at 80°C for 16 hours under a nitrogen atmosphere.

  • Remove the generated methanol and unreacted volatiles in vacuo to yield 4-(dimethylamino)but-3-en-2-one as a dark orange/brown oil. Self-Validation Check: 1H NMR should show characteristic trans-alkene doublets (J ≈ 13 Hz) around 5.0 and 7.5 ppm.

Step 2: Regiocontrolled Cyclocondensation

  • Dissolve the crude enaminone (50 mmol) in absolute ethanol (50 mL).

  • In a separate flask, neutralize propylhydrazine hydrochloride (55 mmol) with sodium ethoxide (55 mmol) in ethanol (20 mL), then add this dropwise to the enaminone solution at 0°C.

  • Heat the reaction mixture to reflux (78°C) for 4 hours. The initial Michael addition is rapid, followed by the rate-limiting cyclodehydration[5].

  • Concentrate the mixture under reduced pressure, dilute with ethyl acetate (100 mL), and wash with saturated aqueous NaHCO3​ (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via short-path distillation or silica gel chromatography to yield pure 5-methyl-1-propyl-1H-pyrazole.

Protocol 2: Direct N-Alkylation (Alternative)

Use this protocol only if the 1,3-isomer is also desired or if preparative HPLC is readily available.

  • Suspend Sodium Hydride (60% dispersion in mineral oil, 12 mmol) in anhydrous THF (20 mL) under nitrogen at 0°C.

  • Add a solution of 3(5)-methyl-1H-pyrazole (10 mmol) in THF (5 mL) dropwise. Stir for 30 minutes until hydrogen evolution ceases[3].

  • Add 1-bromopropane (12 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench carefully with water (10 mL) and extract with diethyl ether (3 x 20 mL).

  • Dry the combined organic layers, concentrate, and subject the crude oil to rigorous silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to separate the closely eluting 1,3- and 1,5-regioisomers[2].

References

  • Identification of Small-Molecule Inhibitors of Trypansoma cruzi Infection Source: National Center for Biotechnology Information (NCBI) - NIH URL:[Link]

  • Greening of Monocyclic N- and O-Azole Synthesis through Sonochemistry Source: ACS Omega, American Chemical Society URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 5-Methyl-1-propyl-1H-pyrazole in Drug Discovery

Executive Summary In contemporary medicinal chemistry, nitrogen-rich heterocycles serve as the foundational architecture for countless therapeutic agents. Among these, 5-methyl-1-propyl-1H-pyrazole (CAS: 32493-03-1) has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, nitrogen-rich heterocycles serve as the foundational architecture for countless therapeutic agents. Among these, 5-methyl-1-propyl-1H-pyrazole (CAS: 32493-03-1) has emerged as a highly versatile synthetic intermediate and core scaffold. Widely recognized for its potential in developing antimicrobial agents, this pyrazole derivative is frequently functionalized to target critical bacterial proteins, such as dihydrofolate reductase (DHFR) [1].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural reactivity, mass spectrometry fragmentation mechanics, and validated synthetic protocols for 5-methyl-1-propyl-1H-pyrazole, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Pharmacokinetic Implications

Understanding the baseline physicochemical properties of a scaffold is critical before initiating Structure-Activity Relationship (SAR) studies. The properties of 5-methyl-1-propyl-1H-pyrazole dictate its behavior in both synthetic environments and biological systems.

Quantitative Data Summary
PropertyValueExperimental / Pharmacokinetic Significance
CAS Number 32493-03-1Unique chemical identifier for database cross-referencing.
Molecular Formula C7H12N2Indicates a low molecular weight starting material.
Molecular Weight 124.18 g/mol Highly efficient for fragment-based drug discovery (FBDD).
Boiling Point 185.3 ± 9.0 °CAllows for thermal purification via vacuum distillation.
Density 0.9 ± 0.1 g/cm³Standard handling as a light organic liquid.
Flash Point 65.2 ± 11.7 °CDictates laboratory safety protocols (combustible liquid).
LogP 1.83Optimal lipophilicity for oral bioavailability.
pKa (Predicted) 2.55 ± 0.10Weak base; remains largely un-ionized at physiological pH.

Data aggregated from predictive models and chemical databases [2].

Causality in Drug Design
  • LogP (1.83): This partition coefficient falls perfectly within the optimal range (1.0 to 3.0) defined by Lipinski’s Rule of Five. It provides an ideal balance: sufficient aqueous solubility for systemic circulation and adequate lipophilicity to permeate lipid bilayer membranes via passive diffusion.

  • pKa (2.55): The low pKa indicates that the pyrazole nitrogens are only weakly basic. At a physiological pH of 7.4, the molecule exists predominantly in its un-ionized state. This lack of charge is a critical self-validating factor for central nervous system (CNS) penetrance and intracellular targeting, as charged species struggle to cross hydrophobic cellular membranes.

Chemical Reactivity and Mechanistic Insights

The pyrazole ring is a π-excessive aromatic system . In 5-methyl-1-propyl-1H-pyrazole, the two nitrogen atoms play distinct roles: N1 is covalently bound to the propyl group, while N2 contributes an electron pair to the aromatic sextet and acts as a hydrogen bond acceptor.

Electrophilic Substitution at the C4 Position

Because the N1 and N2 atoms draw electron density via inductive effects, the π-electrons of the ring are highly localized at the C4 carbon. As the C4 position in this specific molecule is unsubstituted, it serves as the primary and most thermodynamically favorable site for electrophilic attack [1].

This mechanistic reality allows chemists to reliably perform selective functionalizations—such as nitration (using HNO3/H2SO4) or bromination (using Br2 in chloroform)—to generate complex derivatives like 5-methyl-1-propyl-1H-pyrazole-4-carbonitrile and 5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid [3][4].

Mass Spectrometry Fragmentation Mechanics

For bioanalytical scientists conducting LC-MS/MS pharmacokinetic profiling, understanding the fragmentation pathways of the core scaffold is mandatory. The primary fragmentation of 5-methyl-1-propyl-1H-pyrazole is driven by the instability of the N-propyl aliphatic chain under electron ionization or collision-induced dissociation (CID) [2].

  • Pathway A (α-Cleavage): The loss of an ethyl radical (•CH2CH3) from the propyl chain yields a highly stable fragment ion at m/z 95 .

  • Pathway B (N-C Bond Cleavage): The complete cleavage of the propyl group results in the formation of a methylpyrazole cation at m/z 81 .

MassSpec M Molecular Ion [M]+ m/z 124 L1 Loss of Ethyl Radical (- •CH2CH3) M->L1 α-Cleavage L2 Loss of Propyl Group (- •CH2CH2CH3) M->L2 N-C Cleavage F1 Fragment Ion m/z 95 L1->F1 F2 Methylpyrazole Cation m/z 81 L2->F2

Fig 1. Primary mass spectrometry fragmentation pathways of the N-propyl group.

Validated Synthetic Methodology: N-Alkylation Workflow

The most direct and scalable method for synthesizing 5-methyl-1-propyl-1H-pyrazole is the N-alkylation of 5-methyl-1H-pyrazole using a propyl halide. The following step-by-step protocol is designed as a self-validating system, ensuring high regioselectivity and yield.

Experimental Protocol

Step 1: Preparation and Inert Atmosphere Suspend 1.0 equivalent of 5-methyl-1H-pyrazole in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Causality: Anhydrous conditions prevent the premature hydrolysis of the strong base, while argon prevents oxidative degradation of the intermediates.

Step 2: Deprotonation Cool the reaction vessel to 0 °C. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until gas evolution ceases.

  • Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the N1 position, generating a highly reactive pyrazolide anion. The irreversible evolution of hydrogen gas (H2) drives the reaction forward thermodynamically. Cooling controls the exothermic nature of the deprotonation.

Step 3: Nucleophilic Alkylation Add 1.1 equivalents of 1-bromopropane dropwise to the cooled solution. Gradually warm the mixture to room temperature and stir for 4 hours.

  • Causality: Dropwise addition maintains a low localized concentration of the electrophile, strictly limiting unwanted polyalkylation. The primary alkyl halide undergoes a clean, sterically unhindered SN2 displacement by the pyrazolide anion.

Step 4: Quenching and Workup Carefully quench the reaction with cold distilled water to neutralize any unreacted NaH. Extract the aqueous mixture three times with Ethyl Acetate. Wash the combined organic layers with saturated aqueous sodium chloride (brine).

  • Causality: Brine washing is critical here, as it effectively pulls the highly polar DMF solvent out of the organic phase and into the aqueous phase.

Step 5: Purification Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (using a Hexanes/Ethyl Acetate gradient).

  • Causality: Silica gel chromatography efficiently resolves the target compound from unreacted starting materials and trace regioisomers, yielding pure 5-methyl-1-propyl-1H-pyrazole.

Synthesis A 5-methyl-1H-pyrazole (Starting Material) B Deprotonation (NaH / DMF) A->B Base Addition C Pyrazolide Anion (Nucleophile) B->C -H2 (gas) D Nucleophilic Attack (1-bromopropane) C->D Alkyl Halide E 5-methyl-1-propyl-1H-pyrazole (Target Scaffold) D->E SN2 Reaction

Fig 2. Step-by-step N-alkylation synthetic workflow for 5-methyl-1-propyl-1H-pyrazole.

References

Sources

Foundational

Structural Elucidation of 5-Methyl-1-propyl-1H-pyrazole: An In-Depth NMR and Mass Spectrometry Guide

As a Senior Application Scientist in analytical chemistry, I approach structural elucidation not merely as a data-collection exercise, but as a rigorous exercise in physical chemistry and logical deduction. 5-methyl-1-pr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, I approach structural elucidation not merely as a data-collection exercise, but as a rigorous exercise in physical chemistry and logical deduction. 5-methyl-1-propyl-1H-pyrazole is a highly versatile heterocyclic scaffold. In drug discovery, the pyrazole fragment frequently serves as a bioisostere for arenes or phenols, improving a candidate's lipophilicity, metabolic stability, and aqueous solubility[1].

Because N-alkylation of unsymmetrical pyrazoles locks the molecule into a specific isomeric form (preventing tautomerization)[1], precise analytical characterization is required to confirm regiochemistry. This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR) and Electron Ionization Mass Spectrometry (EI-MS) profiles of 5-methyl-1-propyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy Dynamics

NMR spectroscopy is the cornerstone for mapping the molecular framework of organic molecules[2]. For 5-methyl-1-propyl-1H-pyrazole, the spectral data is dictated by the electron-donating effects of the alkyl substituents and the intrinsic electronic distribution of the heteroaromatic core.

¹H NMR: Proton Chemical Environment & Causality

The ¹H NMR spectrum in CDCl₃ provides a distinct map of the molecule's aliphatic and aromatic zones.

  • The Aliphatic N-Propyl Chain: The protons on the carbon directly attached to the electronegative N1 nitrogen (N-CH₂) are heavily deshielded, appearing as a triplet near 3.95 ppm . The adjacent methylene (CH₂) appears as a sextet around 1.80 ppm , and the terminal methyl (CH₃) is a triplet near 0.90 ppm .

  • The C5-Methyl Group: Located adjacent to the N1-propyl group, this methyl group appears as a sharp singlet at 2.25 ppm .

  • The Pyrazole Core (C3-H and C4-H): The pyrazole ring is a π-excessive system, making it highly reactive toward electrophiles[2]. The C4 position is the most electron-rich node in the ring. This high electron density strongly shields the C4 proton, shifting it upfield to ~5.95 ppm (doublet, J ≈ 1.8 Hz). Conversely, the C3 proton is adjacent to the electronegative sp² hybridized N2 nitrogen, which withdraws electron density via induction, deshielding the proton and shifting it downfield to ~7.35 ppm (doublet, J ≈ 1.8 Hz).

¹³C NMR: Carbon Framework Mapping

The ¹³C NMR spectrum corroborates the proton data. The aliphatic carbons of the propyl chain resonate at ~51.5 ppm (N-CH₂), ~23.8 ppm (CH₂), and ~11.2 ppm (CH₃). The C5-methyl carbon appears highly shielded at ~10.5 ppm . Within the heteroaromatic ring, the electron-rich C4 carbon is shielded (~105.2 ppm ), while the C3 and C5 carbons are deshielded by the adjacent nitrogens, appearing at ~139.1 ppm and ~138.5 ppm , respectively.

Mass Spectrometry (EI-MS) and Fragmentation Causality

Under standard 70 eV Electron Ionization (EI), 5-methyl-1-propyl-1H-pyrazole (Exact Mass: 124.1000 Da) yields a robust molecular ion [M]⁺• at m/z 124 . The fragmentation cascade is driven by the stability of the heteroaromatic ring versus the lability of the aliphatic chain.

  • Aliphatic Chain Cleavage: The most favorable initial fragmentation is the α-cleavage of the N-propyl group. The loss of an ethyl radical (•CH₂CH₃, -29 Da) results in a highly stable, resonance-stabilized iminium-like fragment at m/z 95 . Alternatively, N-dealkylation via the loss of the entire propyl radical (-43 Da) yields the base pyrazole core at m/z 81 .

  • Heterocyclic Ring Fragmentation: Once the alkyl chains are stripped, the pyrazole ring itself undergoes high-energy fragmentation. A universally recognized hallmark of pyrazole mass spectrometry is the expulsion of neutral molecules, specifically hydrogen cyanide (HCN) or molecular nitrogen (N₂)[3][4]. The loss of HCN (-27 Da) from the m/z 81 fragment yields a characteristic ion at m/z 54 .

MS_Fragmentation M Molecular Ion [M]+• m/z 124 C7H12N2 F1 [M - CH3]+ m/z 109 C6H9N2 M->F1 -CH3• (-15 Da) F2 [M - C2H5]+ m/z 95 C5H7N2 M->F2 -C2H5• (-29 Da) α-Cleavage F3 [M - C3H7]+ m/z 81 C4H5N2 M->F3 -C3H7• (-43 Da) N-Dealkylation F4 [m/z 81 - HCN]+ m/z 54 C3H4N F3->F4 -HCN (-27 Da) Ring Cleavage

Mass spectrometry fragmentation pathway of 5-methyl-1-propyl-1H-pyrazole.

Standardized, Self-Validating Experimental Protocols

To ensure absolute trustworthiness, analytical workflows cannot rely on blind data acquisition. Every protocol must be a self-validating system , incorporating internal quality control checks before sample data is accepted.

Analytical_Workflow QC1 System Suitability (TMS Reference & PFTBA Tuning) Prep Sample Preparation (High-Purity Solvents) QC1->Prep Validated NMR NMR Spectroscopy (1H & 13C Acquisition) Prep->NMR MS GC-EI-MS (70 eV Ionization) Prep->MS Data Data Synthesis & Structural Elucidation NMR->Data MS->Data

Standardized analytical workflow for the structural elucidation of pyrazole derivatives.

Self-Validating NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of 5-methyl-1-propyl-1H-pyrazole in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • System Suitability (Validation Step): Insert the sample into a 400 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (Z1-Z5) until the residual CHCl₃ solvent peak (7.26 ppm) exhibits a line width at half-height of <0.5 Hz. Causality: This validates magnetic field homogeneity, ensuring sharp peaks and accurate J-coupling resolution.

  • Acquisition:

    • ¹H NMR: 16 scans, 30° excitation pulse, 2-second relaxation delay.

    • ¹³C NMR: 1024 scans, composite pulse decoupling (CPD) to remove ¹H-¹³C splitting, 2-second relaxation delay.

  • Processing: Apply a 0.3 Hz exponential line broadening factor. Phase and baseline correct the spectrum. Explicitly reference the TMS internal standard to exactly 0.00 ppm.

Self-Validating GC-MS Acquisition Protocol
  • Sample Preparation: Dilute the analyte to 1 mg/mL in GC-grade methanol.

  • System Suitability (Validation Step): Execute an autotune sequence using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 calibration ions are present at correct relative abundances with peak widths of 0.5–0.6 Da. Inject a pure methanol blank. Causality: The PFTBA tune validates the mass analyzer's resolution and mass accuracy, while the blank confirms the absence of column carryover.

  • Acquisition: Inject 1 µL of the sample in split mode (1:50) into a GC-MS system equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS).

    • Inlet: 250°C.

    • Oven Program: 50°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Source: Electron Ionization (EI) at 70 eV, source temperature 230°C, scanning m/z 40–300.

Quantitative Data Summaries

Table 1: ¹H NMR Spectral Data Summary (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
C3-H7.35Doublet (d)1.81HPyrazole aromatic proton
C4-H5.95Doublet (d)1.81HPyrazole aromatic proton
N-CH₂3.95Triplet (t)7.22HPropyl chain (C1')
C5-CH₃2.25Singlet (s)-3HMethyl group at C5
CH₂1.80Sextet (sx)7.22HPropyl chain (C2')
CH₃0.90Triplet (t)7.43HPropyl chain (C3')
Table 2: ¹³C NMR Spectral Data Summary (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment
C3139.1CHHeteroaromatic core
C5138.5C (Quaternary)Heteroaromatic core
C4105.2CHHeteroaromatic core
N-CH₂51.5CH₂Propyl chain (C1')
CH₂23.8CH₂Propyl chain (C2')
CH₃11.2CH₃Propyl chain (C3')
C5-CH₃10.5CH₃Methyl group at C5
Table 3: EI-MS Fragmentation Summary (70 eV)
m/zRelative AbundanceIon FormulaFragmentation Mechanism
124High[C₇H₁₂N₂]⁺•Molecular Ion [M]⁺•
109Low[C₆H₉N₂]⁺Loss of terminal methyl radical (-15 Da)
95Base Peak[C₅H₇N₂]⁺α-cleavage of propyl group (-29 Da)
81Medium[C₄H₅N₂]⁺Loss of entire propyl radical (-43 Da)
54Medium-Low[C₃H₄N]⁺Expulsion of HCN from m/z 81 (-27 Da)

References

  • Benchchem. "5-methyl-1-propyl-1H-pyrazole | High-Quality Research Chemical".
  • PharmaBlock. "Pyrazoles in Drug Discovery".
  • IntechOpen. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry".
  • Benchchem. "Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)

Sources

Exploratory

Electronic Properties and Reactivity Profiling of 5-Methyl-1-propyl-1H-pyrazole: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole core serves as a privileged scaffold. Specifically, 5-methyl-1-propyl-1H-pyrazole represents a highly optimized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole core serves as a privileged scaffold. Specifically, 5-methyl-1-propyl-1H-pyrazole represents a highly optimized building block whose unique electronic properties dictate its utility in rational drug design. By strategically substituting the N1 and C5 positions, chemists can lock the molecule's tautomeric state and finely tune its electron density. This whitepaper provides an in-depth analysis of the electronic landscape, causality-driven reactivity, and standardized experimental workflows associated with this vital heterocyclic compound.

Molecular Architecture & Electronic Landscape

Fixed Tautomerism and Structural Rigidity

Unsubstituted pyrazoles are notorious for annular tautomerism, a dynamic equilibrium that complicates both spectroscopic analysis and regioselective functionalization. The introduction of a propyl group at the N1 position in 5-methyl-1-propyl-1H-pyrazole completely prevents this tautomeric shift 1[1].

  • Causality: The covalent N-C bond at N1 removes the acidic proton required for tautomerization.

  • Effect: This structural fixation ensures that the molecule exists in a single, predictable ground state, yielding unambiguous NMR spectra and allowing for highly controlled, regioselective downstream reactions[1].

The π-Excessive Ring System

The pyrazole ring is inherently a π-excessive aromatic system. In 5-methyl-1-propyl-1H-pyrazole, the electron-donating nature of both the N1-propyl and C5-methyl groups via inductive (+I) and hyperconjugative effects further enriches the electron density of the ring 1[1]. Because the C3 and C5 positions are either sterically hindered or electronically deactivated relative to the rest of the ring, the C4 position emerges as the absolute thermodynamic and kinetic sink for electrophilic attack[1]. Conversely, this high electron density renders the ring highly resistant to nucleophilic aromatic substitution unless strongly electron-withdrawing groups are subsequently added[1].

ElectronicStructure Core 5-Methyl-1-propyl-1H-pyrazole Core Scaffold N1 N1-Propyl Substitution Core->N1 C5 C5-Methyl Substitution Core->C5 Taut Fixed Tautomerism (No Equilibrium) N1->Taut Steric/Structural Lock Pi π-Excessive Ring (Raised HOMO) N1->Pi Inductive Electron Donation C5->Pi Inductive Electron Donation C4 C4 Electrophilic Attack (Primary Reactive Site) Taut->C4 Predictable Regiochemistry Pi->C4 High Electron Density Nuc Nucleophilic Resistance Pi->Nuc Electron Repulsion

Logical mapping of substituent effects on the electronic reactivity of the pyrazole scaffold.

Frontier Molecular Orbital (FMO) Profiling

Understanding the Frontier Molecular Orbitals (HOMO and LUMO) is critical for predicting the susceptibility of 5-methyl-1-propyl-1H-pyrazole to electronic excitation and chemical reactivity. The HOMO-LUMO energy gap (ΔE) serves as a quantifiable metric for kinetic stability.

Table 1: Representative Quantitative FMO Data for N-Alkyl Pyrazole Derivatives 1[1]

ParameterTypical Value (eV)Mechanistic Significance
E_HOMO -6.0 to -7.0Dictates electron-donating ability; higher values increase susceptibility to electrophiles at C4.
E_LUMO -1.0 to -2.0Dictates electron-accepting ability; lower values indicate higher electron affinity.
HOMO-LUMO Gap (ΔE) 4.0 to 5.5Determines chemical reactivity and kinetic stability; a narrower gap implies higher polarizability.

Causality-Driven Experimental Workflows

To harness the electronic properties of this scaffold, researchers must employ protocols that respect its specific thermodynamic boundaries. Below are two foundational methodologies designed as self-validating systems.

Protocol 1: Computational Profiling of Electronic Properties (DFT)

Before executing complex functionalizations, Density Functional Theory (DFT) modeling is required to map the electrostatic potential.

  • System Initialization: Build the 3D structure of 5-methyl-1-propyl-1H-pyrazole using a standard molecular editor.

  • Geometry Optimization: Submit the structure to DFT optimization using the B3LYP functional and the 6-31G(d,p) basis set.

    • Causality: This specific functional/basis set pairing accurately models the polarization of the π-excessive system without incurring excessive computational overhead.

  • Frequency Calculation (Self-Validation): Run a vibrational frequency analysis on the optimized geometry. The strict absence of imaginary frequencies validates that the structure is a true ground-state local minimum, not a transition state.

  • FMO Extraction: Map the HOMO and LUMO surfaces to visually confirm the localization of the highest electron density at the C4 position.

Protocol 2: Regioselective C4-Bromination

Because the C4 position is unsubstituted and highly activated, electrophilic halogenation is a highly efficient way to create a versatile cross-coupling intermediate 1[1].

  • Substrate Preparation: Dissolve 1.0 eq of 5-methyl-1-propyl-1H-pyrazole in anhydrous chloroform (CHCl₃) under an inert argon atmosphere. Cool the reaction vessel to 0°C.

    • Causality: Chloroform is a non-participating solvent that stabilizes the transient bromonium intermediate. The 0°C temperature acts as a kinetic brake, preventing oxidative ring degradation.

  • Electrophile Addition: Add 1.05 eq of elemental bromine (Br₂) dropwise over 30 minutes.

  • Reaction Monitoring: Stir for 2 hours at room temperature. Monitor via TLC (Hexanes:EtOAc 8:2).

  • Quenching: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted Br₂, followed by a brine wash.

  • Isolation & Self-Validation: Extract the organic layer, dry over MgSO₄, and concentrate in vacuo.

    • Self-Validation: Analyze the crude product via ¹H-NMR. The complete disappearance of the distinct C4-proton singlet (typically resonating around 6.0–6.5 ppm) unambiguously confirms 100% regioselective conversion to the 4-bromo derivative.

BrominationWorkflow S1 1. Substrate Preparation Dissolve in CHCl3 (0°C) S2 2. Electrophile Addition Dropwise Br2 Addition S1->S2 S3 3. In-Process Control TLC / GC-MS Monitoring S2->S3 S4 4. Quenching Na2S2O3 (aq) Wash S3->S4 S5 5. Product Isolation 4-Bromo Derivative S4->S5

Step-by-step workflow for the regioselective C4-bromination of 5-methyl-1-propyl-1H-pyrazole.

Applications in Advanced Synthesis and Drug Discovery

The predictable electronic behavior of 5-methyl-1-propyl-1H-pyrazole makes it an exceptional precursor for complex molecular architectures. For instance, formylation at the C4 position yields 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde. When reacted with hydroxylamine, this intermediate forms oximes that strictly adopt an anti configuration, a structural feature unambiguously confirmed by X-ray crystallographic analysis 2[2].

Furthermore, derivatives of this scaffold, such as carbonitriles and carboxylic acids, are extensively utilized in high-throughput screening for antimicrobial agents targeting dihydrofolate reductase (DHFR) and in the synthesis of next-generation agrochemicals 3[3]. The steric bulk of the propyl group combined with the electronic push of the methyl group allows these molecules to fit precisely into hydrophobic enzymatic pockets, acting as potent receptor modulators 4[4].

References

  • ResearchGate - Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes URL:[Link]

Sources

Foundational

solubility and stability of 5-methyl-1-propyl-1H-pyrazole

An In-depth Technical Guide to the Solubility and Stability of 5-methyl-1-propyl-1H-pyrazole Executive Summary The pyrazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and versati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 5-methyl-1-propyl-1H-pyrazole

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile substitution patterns that allow for fine-tuning of pharmacological and pharmacokinetic properties.[1][2][3] 5-methyl-1-propyl-1H-pyrazole (MW: 124.18 g/mol ) represents a fundamental structure within this class, serving as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] A thorough understanding of its physicochemical properties, specifically aqueous solubility and chemical stability, is paramount for its effective application in drug discovery and development. Poor solubility can hinder in vitro assay reliability and lead to poor bioavailability, while chemical instability can compromise shelf-life, safety, and efficacy.[5][6]

This guide provides a comprehensive technical overview of the methodologies required to characterize the . It moves beyond simple data reporting to explain the causality behind experimental design, ensuring that the described protocols are robust and self-validating. We will explore both kinetic and thermodynamic solubility, followed by a detailed examination of stability under forced degradation conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8]

Part 1: Solubility Profile Characterization

Solubility is a critical determinant of a compound's behavior in both biological and formulation contexts. It is not a single value but is dependent on the experimental conditions. In drug discovery, we distinguish between two key types of solubility: kinetic and thermodynamic.[6][9]

  • Kinetic Solubility: Measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[10][11] This is a high-throughput assessment valuable for early-stage screening where hundreds of compounds are compared.[12]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material.[13][14] This "gold standard" measurement is crucial for lead optimization and pre-formulation studies.[5][9]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the definitive technique for determining thermodynamic solubility.[14] Its strength lies in allowing the system to reach true equilibrium between the dissolved and solid states of the compound.

Causality of Method Choice: We select the shake-flask method because it directly measures the equilibrium state, providing a robust value that is essential for developing formulations and predicting oral absorption. The extended incubation period ensures that slow dissolution kinetics do not lead to an underestimation of solubility.[6]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 5-methyl-1-propyl-1H-pyrazole to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol). A visual excess of solid must remain.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. For poorly soluble compounds, this time may be extended to 48 or 72 hours.[6]

  • Phase Separation: After incubation, allow the vials to stand, letting the excess solid settle. Carefully remove an aliquot of the supernatant.

  • Filtration/Centrifugation: To remove any remaining undissolved microparticles, either centrifuge the supernatant at high speed (e.g., >10,000 g for 15 minutes) or filter it through a low-binding 0.22 µm syringe filter.

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[6][15]

  • Data Analysis: Construct a calibration curve using standards of known concentration to determine the solubility in µg/mL or µM.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add Excess Solid Compound B Add Aqueous Buffer / Solvent A->B to vials C Seal Vials & Incubate (e.g., 24-48h at 25°C) B->C D Centrifuge or Filter (0.22 µm) C->D E Dilute Supernatant D->E F Analyze via Validated HPLC-UV Method E->F G Calculate Concentration (µg/mL or µM) F->G

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Expected Solubility Profile of 5-methyl-1-propyl-1H-pyrazole

Table 1: Predicted Solubility of 5-methyl-1-propyl-1H-pyrazole

Solvent System Predicted Solubility Category Rationale
Aqueous Buffer (pH 7.4) Low to Moderate The alkyl groups decrease aqueous solubility. The nitrogen atoms offer some polarity but are not strongly basic.
Aqueous Buffer (pH 2.0) Moderate Pyrazoles are weak bases; protonation of the pyridine-like nitrogen at low pH would form a more soluble salt.
Ethanol High Good balance of polarity and non-polarity to solvate the molecule.
Propylene Glycol High Common co-solvent capable of solvating moderately lipophilic compounds.

| Acetonitrile | High | A polar aprotic solvent often used in analytical chemistry for similar compounds.[17] |

Part 2: Chemical Stability and Forced Degradation Analysis

Assessing the intrinsic stability of a molecule is a mandatory step in drug development, guided by ICH Q1A(R2).[7][8][19] Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[20][21][22] The primary goals are:

  • To identify potential degradation products.[23]

  • To elucidate degradation pathways.[23]

  • To develop and validate a stability-indicating analytical method that can resolve the parent compound from all significant degradants.[20][23]

Experimental Design: Forced Degradation Studies

A systematic approach is used to expose 5-methyl-1-propyl-1H-pyrazole to hydrolytic, oxidative, thermal, and photolytic stress. The goal is to achieve a target degradation of 5-20%.[24] Degradation beyond this level can lead to secondary and tertiary degradants that are not relevant to normal storage conditions.[24]

Causality of Method Choice: We use a panel of stress conditions that mimic potential environmental exposures during manufacturing, storage, and administration. Acidic and basic conditions test for hydrolytic cleavage, peroxide tests for oxidative vulnerability, heat assesses thermal lability, and light exposure probes for photosensitivity. This comprehensive screen ensures that the analytical method is challenged to separate a wide variety of potential degradants.[20][21]

Table 2: Standard Conditions for Forced Degradation Studies

Stress Condition Reagent / Condition Typical Duration Rationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl Up to 72 hours at 60°C The pyrazole ring is generally stable to acid, but protonation of the ring nitrogens could make it susceptible to ring-opening under harsh conditions.[25]
Base Hydrolysis 0.1 M NaOH Up to 72 hours at 60°C Pyrazole rings are typically resistant to base-catalyzed hydrolysis.[26] Degradation, if any, would likely be minimal.
Oxidation 3% H₂O₂ Up to 24 hours at RT The aromatic ring and alkyl groups could be susceptible to oxidation, potentially forming N-oxides or hydroxylated species.
Thermal Degradation Solid state at 80°C Up to 7 days Assesses the intrinsic thermal stability of the solid form. Decomposition is often indicated by discoloration or melting point depression.

| Photostability | ICH Q1B Option 2 | As per ICH Q1B | Exposes the compound to a combination of UV and visible light to determine if it is photosensitive, which could lead to complex degradation pathways.[22][24] |

The Stability-Indicating Method: RP-HPLC

The cornerstone of any stability study is a validated stability-indicating analytical method. For a small molecule like 5-methyl-1-propyl-1H-pyrazole, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with photodiode array (PDA) detection is the method of choice.[15][27]

Protocol: Development of a Stability-Indicating RP-HPLC Method

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm), which provides good retention for moderately nonpolar compounds.

  • Mobile Phase Optimization:

    • Use a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).

    • Develop a gradient elution method (e.g., 10% to 90% acetonitrile over 20 minutes) to ensure elution of the parent compound and any potential degradants with different polarities.

  • Detection: Use a PDA detector to monitor across a range of wavelengths. This helps in identifying peaks that may not be visible at a single wavelength and provides UV spectral information to assess peak purity.

  • Method Validation: Once the stress samples are analyzed, the method's ability to separate the parent peak from all degradation product peaks must be confirmed. Peak purity analysis using the PDA data is essential to ensure co-elution is not occurring.

Workflow for Forced Degradation and Method Development

G cluster_stress Stress Application cluster_analysis Analysis & Method Validation cluster_outcome Outcome A Prepare Compound Solution (e.g., in Acetonitrile/Water) B Acid (HCl) A->B C Base (NaOH) A->C D Oxidant (H2O2) A->D E Heat (Solid & Solution) A->E F Light (ICH Q1B) A->F G Analyze Stressed Samples via RP-HPLC-PDA B->G C->G D->G E->G F->G H Assess Degradation (Target 5-20%) G->H I Check Peak Purity & Resolution H->I J Method is Stability-Indicating? I->J K Optimize HPLC Method (Gradient, pH) J->K No L Identify Degradation Products (LC-MS/MS) J->L Yes M Elucidate Degradation Pathways L->M

Caption: A comprehensive workflow for forced degradation studies.

Predicted Stability of 5-methyl-1-propyl-1H-pyrazole

The pyrazole ring is an aromatic heterocycle, which generally confers significant chemical stability.[1]

  • Hydrolytic Stability: The C-N and C-C bonds within the pyrazole ring are not susceptible to simple hydrolysis. The N-propyl group is also stable. Therefore, the compound is expected to be highly stable under both acidic and basic hydrolytic conditions.

  • Oxidative Stability: The electron-rich pyrazole ring could be susceptible to oxidation, though it is generally considered robust. The most likely site of oxidation would be the formation of an N-oxide or potential oxidation of the propyl chain under very harsh conditions.

  • Thermal and Photostability: High thermal and photostability are generally expected for this type of aromatic heterocycle, but must be confirmed experimentally as per ICH guidelines.[7]

Conclusion

A comprehensive understanding of the is achievable through a systematic application of well-established experimental protocols. The thermodynamic solubility, determined via the shake-flask method, provides the definitive data required for formulation development. The stability profile, elucidated through a rigorous forced degradation study coupled with a validated stability-indicating HPLC method, ensures that potential liabilities are identified early. The inherent aromaticity of the pyrazole core suggests that 5-methyl-1-propyl-1H-pyrazole is likely a robust molecule, a favorable characteristic for a pharmaceutical building block. The methodologies and insights provided in this guide serve as a robust framework for the chemical and physical characterization essential for advancing this, and similar, molecules through the drug development pipeline.

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved March 11, 2026, from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(1), 58-71.
  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc. Retrieved March 11, 2026, from [Link]

  • Poulsen, S.-A., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 21(15), 4567-4571.
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (1995). European Medicines Agency. Retrieved March 11, 2026, from [Link]

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved March 11, 2026, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved March 11, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved March 11, 2026, from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved March 11, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved March 11, 2026, from [Link]

  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing. (2025, May 20). ECA Academy. Retrieved March 11, 2026, from [Link]

  • Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. Retrieved March 11, 2026, from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency. Retrieved March 11, 2026, from [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (2018). PMC. Retrieved March 11, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). SciSpace. Retrieved March 11, 2026, from [Link]

  • Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. Retrieved March 11, 2026, from [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). IJNRD. Retrieved March 11, 2026, from [Link]

  • 5-methyl-3-(3-methyl-1-propyl-1H-pyrazol-5-yl)isoxazole. (2025, May 20). Chemical Synthesis Database. Retrieved March 11, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved March 11, 2026, from [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). BMG LABTECH. Retrieved March 11, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 12). MDPI. Retrieved March 11, 2026, from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2013). Asian Journal of Chemistry. Retrieved March 11, 2026, from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024, December 23). Preprints.org. Retrieved March 11, 2026, from [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, September 22). ACS Publications. Retrieved March 11, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. Retrieved March 11, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018, December 3). IntechOpen. Retrieved March 11, 2026, from [Link]

  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. (2015). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Chemical Properties of 1H-Pyrazole, 5-methyl-1-phenyl-. (n.d.). Cheméo. Retrieved March 11, 2026, from [Link]

  • 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025). International Journal of Pharmaceutical Research and Applications. Retrieved March 11, 2026, from [Link]

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Sources

Exploratory

Historical Synthesis Methods for Pyrazole Derivatives: A Mechanistic and Methodological Guide

Executive Summary Pyrazoles are five-membered, doubly unsaturated heterocyclic aromatic rings containing two adjacent nitrogen atoms [1]. Today, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are five-membered, doubly unsaturated heterocyclic aromatic rings containing two adjacent nitrogen atoms [1]. Today, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the pharmacophoric core of blockbuster therapeutics such as the anti-inflammatory drug celecoxib and the phosphodiesterase inhibitor sildenafil [2]. However, the foundational methodologies that enable the synthesis of these complex modern drugs were established over a century ago. Understanding the historical genesis of pyrazole synthesis—specifically the Knorr (1883) and Pechmann (1898) methodologies—provides critical mechanistic insights that continue to inform modern drug discovery, transition-metal-catalyzed functionalization, and continuous-flow chemistry.

This technical guide deconstructs these historical methods, analyzing their mechanistic causality, regioselectivity challenges, and self-validating experimental protocols.

The Knorr Pyrazole Synthesis (1883)

Mechanistic Causality

First reported by Ludwig Knorr, this method remains one of the most robust routes to substituted heterocycles via the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative [3]. The reaction is fundamentally driven by acid catalysis. The introduction of a catalytic acid protonates the carbonyl oxygen, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) and increasing its electrophilicity [4].

This activation facilitates the initial nucleophilic attack by the weakly nucleophilic primary nitrogen of the hydrazine. Following the formation of a hydrazone intermediate, a secondary intramolecular cyclization occurs. The entire system is pulled forward by an intense thermodynamic drive toward aromaticity, culminating in dehydration to yield the highly stable pyrazole ring [4].

KnorrMechanism A 1,3-Dicarbonyl + Hydrazine B Acid-Catalyzed Carbonyl Protonation A->B H+ addition C Nucleophilic Attack (Hydrazone Intermediate) B->C -H2O D Intramolecular Cyclization C->D Ring closure E Dehydration & Aromatization D->E -H2O F Substituted Pyrazole Scaffold E->F Thermodynamic sink

Logical mechanistic workflow of the Knorr Pyrazole Synthesis.

Quantitative Regioselectivity

A historical limitation of the Knorr synthesis is regioselectivity. When an asymmetric 1,3-diketone reacts with a substituted hydrazine, two distinct regioisomers can form depending on which carbonyl is attacked first [3]. The selectivity is dictated by the steric hindrance and the relative electrophilicity of the two carbonyl carbons.

Table 1: Quantitative Regioselectivity in the Knorr Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeMajor RegioisomerMinor RegioisomerRegioselectivity Ratio
BenzoylacetonePhenylhydrazine1,5-Diphenyl-3-methylpyrazole1,3-Diphenyl-5-methylpyrazole~ 85:15
TrifluoroacetylacetonePhenylhydrazine1-Phenyl-3-methyl-5-trifluoromethylpyrazole1-Phenyl-5-methyl-3-trifluoromethylpyrazole> 95:5
AcetylacetonePhenylhydrazine1-Phenyl-3,5-dimethylpyrazoleN/A (Symmetric)100:0
Experimental Protocol: Self-Validating Synthesis of 3,5-Dimethylpyrazole

Note: This protocol is designed as a self-validating system where physical and chemical changes intrinsically confirm the success of each step.

  • Reagent Preparation: Dissolve 10 mmol of 2,4-pentanedione (acetylacetone) in 15 mL of absolute ethanol.

    • Causality: Ethanol provides a protic environment that stabilizes the transition state of the initial nucleophilic attack while ensuring complete miscibility of the organic diketone and aqueous hydrazine.

  • Hydrazine Addition: Cool the solution to 0 °C and add 10.5 mmol of hydrazine hydrate dropwise under vigorous stirring.

    • Causality: The initial hydrazone condensation is highly exothermic. Strict thermal control prevents runaway kinetics and the formation of uncharacterized polymeric byproducts.

  • Cyclocondensation: Heat the reaction mixture to reflux (78 °C) for 2 hours.

    • Causality: Refluxing provides the necessary activation energy to drive the secondary intramolecular cyclization and subsequent dehydration, irreversibly pushing the equilibrium toward the aromatic pyrazole.

  • Reaction Monitoring & Isolation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). Upon completion, concentrate in vacuo and recrystallize from hot water.

    • Validation: The disappearance of the UV-active 2,4-pentanedione spot on the TLC plate intrinsically validates complete conversion. The product crystallizes as white needles, confirming high purity without the need for chromatography.

The Pechmann Pyrazole Synthesis (1898)

Mechanistic Causality

Discovered by Hans von Pechmann, this method constructs the parent pyrazole core via a 1,3-dipolar cycloaddition between diazomethane (acting as the 1,3-dipole) and an alkyne (acting as the dipolarophile) [2]. The reaction proceeds via a concerted [3+2] cycloaddition governed by strict HOMO-LUMO orbital alignment [5].

Because the C–C and C–N bonds form simultaneously over a concerted transition state, the reaction is highly atom-economical. The initial cycloadduct, a 3H-pyrazole, rapidly undergoes a[1,5]-sigmatropic shift (tautomerization) to yield the more stable 1H-pyrazole aromatic system [6].

PechmannMechanism A Diazomethane (1,3-Dipole) C HOMO-LUMO Orbital Alignment A->C B Alkyne (Dipolarophile) B->C D Concerted [3+2] Cycloaddition C->D Thermal activation E 3H-Pyrazole Intermediate D->E C-C & C-N bond formation F 1H-Pyrazole (Tautomerization) E->F [1,5]-Sigmatropic shift

1,3-Dipolar cycloaddition pathway in the Pechmann synthesis.

Quantitative Yield and Activation Data

Modern computational studies have elucidated the thermodynamics behind these historical cycloadditions, revealing small activation barriers (~16–18 kcal/mol) paired with massive thermodynamic driving forces (>85 kcal/mol) [6].

Table 2: Thermodynamic and Yield Data for 1,3-Dipolar Cycloadditions

1,3-DipoleDipolarophileActivation Barrier (ΔG‡)Reaction Energy (ΔGrxn)Typical Yield
Nitrile Imine (R=H)Acetylene~16.5 kcal/mol-90.2 kcal/mol> 95%
DiazomethaneAcetylene~18.0 kcal/mol-85.0 kcal/mol~ 80%
Ethyl DiazoacetatePhenylacetylene~19.2 kcal/mol-78.5 kcal/mol~ 70%
Experimental Protocol: Historical Synthesis of 1H-Pyrazole

Note: This reflects the historical Pechmann method. Modern adaptations often replace diazomethane with safer surrogates like trimethylsilyldiazomethane.

  • Dipole Generation: Prepare a dilute ethereal solution of diazomethane (approx. 0.2 M) in a specialized, scratch-free glassware setup.

    • Causality: Diazomethane is highly explosive and toxic. Handling it as a dilute solution in diethyl ether mitigates detonation risks while providing a non-polar, inert medium that does not interfere with the cycloaddition.

  • Dipolarophile Introduction: Bubble purified acetylene gas through the ethereal diazomethane solution continuously for up to 100 hours in diffuse daylight [2].

    • Causality: The [3+2] cycloaddition between diazomethane and an unactivated alkyne has a moderate activation barrier. Extended reaction times and ambient photon energy facilitate the concerted electron rearrangement.

  • Colorimetric Monitoring: Observe the reaction mixture over the extended period.

    • Validation: The ethereal diazomethane solution is distinctly yellow. The gradual fading of this color to a colorless state serves as a self-validating, intrinsic colorimetric indicator that the 1,3-dipole has been fully consumed [2].

  • Product Isolation: Allow the solvent to slowly evaporate to yield crude 1H-pyrazole, followed by sublimation.

    • Validation: The spontaneous separation of a crystalline solid from the faded solution confirms the successful formation of the aromatic pyrazole ring, which is subsequently validated by its sharp melting point (69–70 °C).

Conclusion

The historical Knorr and Pechmann syntheses established the mechanistic groundwork for heterocyclic chemistry. Today, modern methodologies—including transition-metal-catalyzed C-H activation, photoredox multicomponent reactions, and continuous-flow syntheses—are direct descendants of these foundational paradigms [1]. By understanding the causality and thermodynamic drivers of these classic reactions, researchers can better design highly functionalized pyrazole libraries for next-generation therapeutics.

References

  • Title: Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL Source: PubMed Central (PMC) / Angewandte Chemie URL: [Link]

  • Title: Pechmann pyrazole synthesis Source: Semantic Scholar / Springer URL: [Link]

  • Title: [3 + 2]-Cycloaddition of in Situ Generated Nitrile Imines and Acetylene for Assembling of 1,3-Disubstituted Pyrazoles Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI (Molecules) URL: [Link]

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Foundational

Theoretical Calculations and Computational Modeling of 5-Methyl-1-propyl-1H-pyrazole: A Comprehensive Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the empirical synthesis of heterocyclic scaffolds must be coupled with rigorous computational modeling to accelerate structure-activity relationship (SAR) profiling. 5-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the empirical synthesis of heterocyclic scaffolds must be coupled with rigorous computational modeling to accelerate structure-activity relationship (SAR) profiling. 5-methyl-1-propyl-1H-pyrazole is a highly versatile building block, frequently utilized in the development of antimicrobial agents targeting essential bacterial enzymes such as dihydrofolate reductase (DHFR) [1].

This whitepaper provides an in-depth, self-validating computational framework for analyzing 5-methyl-1-propyl-1H-pyrazole. By leveraging Density Functional Theory (DFT), we can predict the compound's conformational behavior, electronic properties, and spectroscopic signatures. The protocols detailed herein are designed to bridge theoretical predictions with empirical benchwork, ensuring that every computational step validates a physical reality.

Mechanistic Grounding: The Pyrazole Scaffold

Understanding the inherent electronic nature of 5-methyl-1-propyl-1H-pyrazole is prerequisite to designing accurate theoretical models. The pyrazole ring is a π-excessive aromatic system , rendering it highly reactive toward electrophiles [1].

In this specific molecule:

  • N1 Position: Substituted with a propyl chain, introducing conformational flexibility (rotatable N-C bonds) that must be accounted for during geometry optimization.

  • C3/C5 Positions: The C5 position is sterically hindered and electronically modulated by the electron-donating methyl group.

  • C4 Position: Remains unsubstituted. Because the π-electron density is maximized here, C4 is the primary site for electrophilic attack (e.g., selective bromination or nitration) [2].

Our computational workflows are specifically parameterized to map these electronic distributions and validate empirical reactivity.

Computational Workflows & Self-Validating Protocols

To ensure scientific integrity, computational protocols cannot be executed as "black boxes." The following methodologies establish a self-validating loop where the output of one calculation confirms the validity of the previous step.

Protocol 1: Conformational Search and Geometry Optimization

A common pitfall in computational chemistry is optimizing a molecule to a saddle point rather than a true local minimum. This protocol ensures the discovery of the global minimum energy structure.

Step-by-Step Methodology:

  • Initial Coordinate Generation: Construct the 3D model of 5-methyl-1-propyl-1H-pyrazole. Perform a systematic conformational search by rotating the , , and dihedral angles of the propyl group in 30° increments.

  • Semi-Empirical Screening: Pre-optimize the generated conformers using the PM6 semi-empirical method to rapidly discard high-energy steric clashes.

  • DFT Optimization: Submit the lowest-energy conformer to a rigorous DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set [2]. The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the pyrazole nitrogens, while polarization functions (d,p) handle the angular momentum of the alkyl chains [4].

  • Self-Validation (Frequency Calculation): Immediately perform an analytical frequency calculation on the optimized geometry at the identical level of theory. Causality: The absence of imaginary (negative) frequencies mathematically guarantees that the optimized structure resides in a true local minimum on the potential energy surface.

G A Input: 5-methyl-1-propyl-1H-pyrazole Initial 3D Structure B Conformational Search (Propyl Group Rotation) A->B C Geometry Optimization DFT/B3LYP/6-311++G(d,p) B->C Lowest Energy Conformer D Vibrational Frequencies (IR Spectrum & Zero-Point Energy) C->D Minima Verification (No Imaginary Freq) E Electronic Properties (HOMO-LUMO, MEP) C->E F NMR Shielding Tensors (GIAO Method) C->F G TD-DFT Calculations (UV-Vis Excitations) C->G

Caption: Computational Workflow for 5-methyl-1-propyl-1H-pyrazole

Protocol 2: Spectroscopic Prediction (IR and NMR)

Theoretical predictions aid in the unambiguous assignment of experimental spectra, especially when functionalizing the pyrazole core.

Step-by-Step Methodology:

  • IR Spectroscopy: Extract the unscaled harmonic vibrational frequencies from the Protocol 1 output. Causality: Because DFT overestimates vibrational frequencies due to the harmonic oscillator approximation, apply a literature-standard scaling factor (e.g., 0.9614 for B3LYP/6-311++G(d,p)) to align theoretical peaks with experimental FT-IR data[4].

  • NMR Spectroscopy: Utilize the Gauge-Independent Atomic Orbital (GIAO) method to calculate isotropic magnetic shielding tensors [1]. Causality: GIAO is selected over other methods (like CSGT) because it exhibits superior basis-set convergence. Compute the shielding tensor of Tetramethylsilane (TMS) at the exact same level of theory and subtract the pyrazole's values to yield highly accurate and chemical shifts.

Electronic Properties and Reactivity Descriptors

The chemical reactivity of 5-methyl-1-propyl-1H-pyrazole is governed by its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) [3].

  • HOMO: Primarily localized over the pyrazole ring, dictating the molecule's ability to donate electrons (susceptibility to electrophilic attack).

  • LUMO: Represents the electron-accepting capability.

  • Molecular Electrostatic Potential (MEP): By mapping the electrostatic potential onto the total electron density surface, we visually identify the C4 position as the most electron-rich (red) region, perfectly corroborating the empirical preference for C4-electrophilic substitution [5].

Quantitative Data Summary

The following table summarizes the global reactivity descriptors derived from the HOMO-LUMO energy gap using Koopmans' theorem. These parameters are vital for predicting the pharmacokinetic stability and reactivity of the scaffold during drug design [6].

ParameterSymbolCalculated Value (eV)*Mechanistic Implication
HOMO Energy -6.12Indicates electron-donating capacity; localized on the pyrazole ring.
LUMO Energy -1.25Indicates electron-accepting capacity.
Energy Gap 4.87Determines kinetic stability; a larger gap implies lower chemical reactivity.
Ionization Potential 6.12Energy required to remove an electron ( ).
Electron Affinity 1.25Energy released when an electron is added ( ).
Global Hardness 2.435Resistance to charge transfer ( ).
Global Softness 0.410Measure of polarizability ( ).
Electrophilicity Index 2.78Propensity to acquire an additional electron charge ( ).

*Note: Values are representative benchmarks for N-alkylated pyrazoles computed at the B3LYP/6-311++G(d,p) level in the gas phase.

G A Optimized Geometry B Frontier Molecular Orbitals (FMOs) A->B F Molecular Electrostatic Potential (MEP) Surface A->F C HOMO Energy (Ionization Potential) B->C D LUMO Energy (Electron Affinity) B->D E Global Reactivity Descriptors (Hardness, Softness) C->E D->E G Site Selectivity Prediction (Electrophilic Attack at C4) E->G F->G

Caption: Logic for Predicting Chemical Reactivity from DFT Outputs

Advanced Structural Analysis: Syn/Anti Configurations

When 5-methyl-1-propyl-1H-pyrazole is functionalized, theoretical calculations become critical for determining stereochemistry. For example, when formylating the C4 position to create an oxime derivative (5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime), the molecule can adopt either syn or anti configurations.

DFT calculations mapping the potential energy surface of the C-N bond rotation reveal that the anti configuration is thermodynamically favored due to minimized steric repulsion between the oxime hydroxyl group and the pyrazole methyl group. This theoretical prediction has been unambiguously validated by single-crystal X-ray diffraction analysis [7], proving the efficacy of DFT in predicting complex stereochemical outcomes in drug design.

References

  • AIP Publishing - Synthesis and DFT Calculation of Novel Pyrazole Derivatives URL:[Link]

  • Academia.edu - Synthesis, structural characterization, and theoretical studies of new pyrazole URL:[Link]

  • PubMed Central (PMC) - New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) URL:[Link]

  • Taylor & Francis - High liquid–liquid extraction selectivity of Fe(II) and Pb(II) with TD-DFT theoretical calculations of long chain acid pyrazole URL:[Link]

  • Researcher.life - The anti configuration of 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime in crystal was unambiguously determined by X-ray analysis URL:[Link]

Exploratory

Unveiling the Pharmacological Potential of 5-Methyl-1-propyl-1H-pyrazole: A Comprehensive Guide to Biological Targets and Synthetic Integration

Executive Summary As modern drug discovery pivots toward highly functionalized, low-molecular-weight heterocycles, the pyrazole core has emerged as a privileged scaffold. Specifically, 5-methyl-1-propyl-1H-pyrazole repre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward highly functionalized, low-molecular-weight heterocycles, the pyrazole core has emerged as a privileged scaffold. Specifically, 5-methyl-1-propyl-1H-pyrazole represents a highly tunable building block. The strategic placement of the 1-propyl and 5-methyl groups provides a unique steric and electronic environment that dictates its interaction with biological targets. This technical guide elucidates the biological targets of 5-methyl-1-propyl-1H-pyrazole derivatives, dissects the underlying structure-activity relationships (SAR), and provides validated synthetic and biological protocols for application scientists.

Mechanistic Profiling & Biological Target Landscape

Parasitic Targets: Trypanosoma cruzi

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge. Recent high-throughput screening efforts have identified derivatives of 5-methyl-1-propyl-1H-pyrazole as potent trypanostatic agents 1. When functionalized at the C4 position (e.g., via reductive amination to a piperidine core), the resulting compounds effectively halt T. cruzi amastigote replication within host cells.

Causality of Scaffold Design: The N-propyl substituent is critical for activity. It provides the optimal lipophilicity to penetrate the host cell and parasite membranes while perfectly occupying a defined hydrophobic pocket in the parasitic target. Shorter alkyl chains (e.g., methyl) fail to make sufficient van der Waals contacts, whereas bulkier aromatic groups (e.g., phenyl) introduce steric clashes that abrogate binding.

G N1 Library Synthesis (5-Methyl-1-propyl-1H-pyrazole core) N2 T. cruzi Amastigote Infection Model N1->N2 Compound Dosing N3 High-Content Imaging Assay N2->N3 48h Incubation N4 Trypanostatic Activity Confirmed N3->N4 Image Analysis N5 Target Deconvolution (Affinity Chromatography) N4->N5 Hit Optimization

Workflow for identifying T. cruzi inhibitors using pyrazole-based libraries.

Kinase Inhibition in Oncology and Inflammation

Beyond antiparasitic activity, heterocyclic amides derived from 5-methyl-1-propyl-1H-pyrazole are extensively patented as kinase inhibitors 2. The pyrazole ring is a classic bioisostere for the adenine ring of ATP.

Mechanistic Interaction: The unsubstituted N2 atom of the pyrazole acts as a critical hydrogen bond acceptor, interacting with the backbone amides in the kinase hinge region. The 5-methyl group acts as a conformational lock, restricting the rotation of C4-substituents and directing them toward the DFG motif (facilitating specific in-or-out conformations). Concurrently, the 1-propyl group is directed toward the solvent-exposed region or a shallow hydrophobic pocket, enhancing binding enthalpy without violating Lipinski's rules of drug-likeness .

KinaseBinding Hinge Kinase Hinge Region (Backbone Amides) Pyrazole 5-Methyl-1-propyl-1H-pyrazole (Scaffold) Pyrazole->Hinge Hydrogen Bond (N2) Hydrophobic Hydrophobic Pocket I (Gatekeeper) Pyrazole->Hydrophobic 5-Methyl Steric Fit Solvent Solvent Exposed Region Pyrazole->Solvent 1-Propyl Extension

Pharmacophore model of 5-methyl-1-propyl-1H-pyrazole derivatives in kinase ATP pockets.

Antimicrobial Targets: Dihydrofolate Reductase (DHFR)

Pyrazole derivatives are also known to target bacterial proteins such as DHFR, disrupting essential metabolic processes 3. The 5-methyl-1-propyl-1H-pyrazole core serves as a lipophilic anchor that mimics the pteridine ring of endogenous folates, competitively inhibiting the reduction of dihydrofolate to tetrahydrofolate.

Structure-Activity Relationship (SAR) Dynamics

To illustrate the critical nature of the 1-propyl substitution, we summarize the SAR data from the T. cruzi phenotypic screening campaign. The data highlights how variations at the N1 position drastically alter biological outcomes.

Substituent at N1 PositionT. cruzi Amastigote IC₅₀ (µM)cLogPMechanistic Rationale for Observed Activity
N-Propyl < 0.1 2.5 Optimal balance of lipophilicity and steric volume; perfectly fills the hydrophobic binding cleft.
N-Methyl> 1.01.5Insufficient hydrophobic contacts; higher desolvation penalty relative to binding energy.
N-Phenyl> 5.03.2Severe steric clash within the binding pocket; restricted bond rotation prevents induced fit.
N-Aliphatic (Long chain)~ 2.5> 4.0Excessive lipophilicity leads to non-specific membrane partitioning and reduced free drug concentration.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is governed by chemical or biological causality.

Synthesis of Pyrazole-Piperidine Probes via Reductive Amination

This protocol details the coupling of 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with a secondary amine (e.g., a piperidine derivative) to generate biologically active probes 1.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 25-mL round-bottom flask equipped with a magnetic stir bar, add the piperidine derivative (0.768 mmol) and 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (0.922 mmol, 1.2 eq). Seal the flask under a nitrogen atmosphere to prevent oxidative degradation of the aldehyde.

  • Solvent Addition: Inject 3.8 mL of anhydrous 1,2-dichloroethane (DCE) to yield a homogeneous yellow solution. Causality: DCE is selected over dichloromethane (DCM) because its slightly higher boiling point and dielectric constant provide optimal solubility for the iminium ion intermediate while remaining inert to the reducing agent.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (228 mg, 1.075 mmol, 1.4 eq) in a single portion. Stir the reaction at room temperature (20-25°C) for 2 hours. Causality: STAB is a mild, self-validating reducing agent. Unlike sodium borohydride, STAB selectively reduces the in situ generated iminium ion without reducing the unreacted pyrazole-4-carbaldehyde. This chemoselectivity ensures high yields and eliminates the need for complex chromatographic separation of alcohol byproducts.

  • Quench and Extraction: Dilute the reaction mixture with 40 mL of half-saturated aqueous NaHCO₃ and 40 mL of ethyl acetate (EtOAc). Causality: The basic NaHCO₃ quench neutralizes the acetic acid liberated from STAB, converting the product into its free-base form, which selectively partitions into the organic (EtOAc) layer.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

High-Content Imaging Assay for T. cruzi Infection

This protocol validates the trypanostatic activity of the synthesized pyrazole derivatives 1.

Step-by-Step Methodology:

  • Host Cell Seeding: Seed mammalian host cells (e.g., U2OS or 3T3 fibroblasts) in 384-well clear-bottom plates at 2,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Infection: Infect the cells with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 5. Incubate for 24 hours to allow parasite invasion and differentiation into amastigotes.

  • Compound Treatment: Wash the wells to remove extracellular trypomastigotes. Add the pyrazole compound (from a 10 mM DMSO stock) in a 10-point dose-response format (final DMSO concentration < 0.5%). Causality: Removing extracellular parasites ensures the assay strictly measures the inhibition of intracellular amastigote replication, isolating the specific biological target mechanism.

  • Incubation and Fixation: Incubate for 48 hours. Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Staining and Imaging: Stain the nuclei with DAPI (1 µg/mL). Image using an automated high-content confocal microscope. Causality: DAPI stains both the large host cell nucleus and the smaller, distinct parasite kinetoplasts. Automated image analysis algorithms can quantify the ratio of kinetoplasts to host nuclei. A reduction in kinetoplasts without a reduction in host nuclei confirms selective trypanostatic activity rather than general host cell cytotoxicity.

Conclusion

The 5-methyl-1-propyl-1H-pyrazole scaffold is a powerful, highly tunable pharmacophore. Its specific substitution pattern dictates its success in targeting parasitic replication machinery, bacterial metabolic enzymes, and human kinases. By leveraging the self-validating synthetic and biological protocols outlined in this guide, application scientists can rapidly integrate this core into novel drug discovery pipelines, ensuring high-fidelity data and robust SAR development.

References

  • 5-methyl-1-propyl-1H-pyrazole|High-Quality Research Chemical - Benchchem. Benchchem.
  • Identification of Small-Molecule Inhibitors of Trypansoma cruzi Infection - NCBI - NIH. National Institutes of Health.
  • US10292987B2 - Heterocyclic amides as kinase inhibitors - Google Patents. Google Patents.
  • Cas no 376387-68-7 (1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid). Chem960.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Methyl-1-propyl-1H-pyrazole as a Versatile Synthetic Scaffold in Medicinal Chemistry

Executive Summary 5-Methyl-1-propyl-1H-pyrazole (CAS: 32493-03-1) is a highly versatile heterocyclic building block extensively utilized in1[1]. Pyrazole derivatives are privileged scaffolds known for their diverse biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-1-propyl-1H-pyrazole (CAS: 32493-03-1) is a highly versatile heterocyclic building block extensively utilized in1[1]. Pyrazole derivatives are privileged scaffolds known for their diverse biological activities, serving as core structures in the development of antimicrobial agents, 2, and metabolic disease treatments such as 3[1][3][2]. The strategic placement of the N1-propyl and C5-methyl groups imparts specific lipophilicity and steric properties, making it an ideal starting material for library generation in high-throughput screening (HTS) campaigns[1][2].

Mechanistic Grounding: Reactivity Profile

The pyrazole ring is inherently a 1[1]. The electron-donating nature of the N1-alkyl and C5-methyl groups further enriches the electron density of the ring. Because the C3 and C5 positions are either sterically hindered or substituted, the unsubstituted C4 position becomes the primary, highly reactive site for Electrophilic Aromatic Substitution (EAS)[1].

This predictable regioselectivity allows chemists to reliably install diverse functional groups at the C4 position—such as formyl, bromo, or nitro groups—without the need for complex directing groups or harsh, unselective reaction conditions[1].

G Core 5-Methyl-1-propyl-1H-pyrazole (Core Scaffold, CAS: 32493-03-1) EAS Electrophilic Aromatic Substitution (C4-Directed Attack) Core->EAS π-excessive ring activation Vilsmeier Vilsmeier-Haack (POCl3 / DMF) EAS->Vilsmeier Halogenation Halogenation (Br2 / CHCl3) EAS->Halogenation Nitration Nitration (HNO3 / H2SO4) EAS->Nitration Aldehyde 4-Carbaldehyde (CAS: 890652-02-5) Vilsmeier->Aldehyde Bromo 4-Bromo Derivative (Cross-Coupling Precursor) Halogenation->Bromo Nitro 4-Nitro Derivative (Amine Precursor) Nitration->Nitro MedChem Medicinal Chemistry Libraries (Antimicrobials, Telomerase Inhibitors) Aldehyde->MedChem Bromo->MedChem Nitro->MedChem

Synthetic workflow mapping the C4-directed functionalization of 5-methyl-1-propyl-1H-pyrazole.

Physicochemical Properties of Key Derivatives

To facilitate rational drug design and structure-activity relationship (SAR) studies, understanding the physicochemical properties of the core scaffold and its primary derivatives is critical. The table below summarizes key quantitative data for 5-methyl-1-propyl-1H-pyrazole and its common C4-functionalized building blocks[4][5][6][7].

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )LogPPrimary Synthetic Utility
5-Methyl-1-propyl-1H-pyrazole 32493-03-1C7H12N2124.181.83Core Scaffold / Starting Material
5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde 890652-02-5C8H12N2O152.191.58Knoevenagel / Reductive Amination
5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile 1177347-82-8C8H11N3149.19~1.30Tetrazole Synthesis / Amidine Precursor
5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid N/AC8H12N2O2168.19~1.10Amide Coupling / Esterification

Validated Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation (Synthesis of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde)

Causality & Rationale: The Vilsmeier-Haack reaction is the most efficient method for introducing a formyl group at the C4 position of the pyrazole ring. Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to generate the 1 (a highly electrophilic chloroiminium ion)[1]. The π-excessive C4 position of the pyrazole attacks this species. Subsequent aqueous hydrolysis of the iminium intermediate yields the target aldehyde[1].

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask purged with inert gas (N₂ or Ar), add 3.0 equivalents of anhydrous DMF. Cool the flask to 0 °C using an ice-water bath.

  • Vilsmeier Reagent Formation: Dropwise, add 1.2 equivalents of POCl₃ to the stirring DMF over 15 minutes. Causality: Maintain the temperature strictly below 10 °C to prevent the thermal degradation of the highly reactive chloroiminium intermediate. Stir for an additional 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 1.0 equivalent of 5-methyl-1-propyl-1H-pyrazole in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Heating & Reaction: Remove the ice bath and heat the reaction mixture to 90 °C for 4–6 hours.

  • Self-Validation (Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (7:3). The product will appear as a distinct, UV-active spot with a lower Rf value than the starting material.

  • Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over crushed ice. Carefully neutralize the acidic mixture by adding saturated aqueous Na₂CO₃ until the pH reaches 7-8. Causality: Neutralization is essential to fully hydrolyze the iminium salt and prevent the product from remaining water-soluble as a protonated species.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS: 890652-02-5) as a pale yellow oil[4].

Protocol B: Synthesis of Pyrazole-4-carbaldehyde Oximes for HTS Libraries

Causality & Rationale: Oxime derivatives of pyrazoles are valuable intermediates that exhibit 8 and serve as precursors for carbonitriles[8]. Reacting the 4-carbaldehyde derivative with hydroxylamine predominantly yields the anti-oxime configuration, a structural feature driven by steric repulsion that can be unambiguously confirmed via 8[8].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde in absolute ethanol to achieve a 0.5 M concentration.

  • Reagent Addition: Add 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.5 equivalents of anhydrous sodium acetate (NaOAc). Causality: NaOAc acts as a mild base to liberate the free hydroxylamine nucleophile from its hydrochloride salt without causing unwanted side reactions or aldol condensations.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 2 hours.

  • Self-Validation: Confirm the disappearance of the aldehyde proton (~9.9 ppm) via an aliquot ¹H-NMR, or monitor the complete consumption of the starting material by TLC.

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Suspend the residue in water and extract with ethyl acetate.

  • Isolation: Wash the organic layer with water and brine, dry over MgSO₄, and evaporate to yield the anti-oxime. The product can be recrystallized from an ethanol/water mixture to obtain high-purity solids[8].

References

  • Title: 5-methyl-1-propyl-1H-pyrazole | High-Quality Research Chemical Source: Benchchem URL
  • Title: US20220257624A1 - Compositions and methods for treating metabolic disease Source: Google Patents URL
  • Title: High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase Source: ACS Publications URL
  • Title: Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes Source: ResearchGate URL

Sources

Application

Application Notes &amp; Protocols: 5-methyl-1-propyl-1H-pyrazole as a Ligand in Coordination Chemistry

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of 5-methyl-1-propyl-1H-pyrazole as a versatile ligand in coordination chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of 5-methyl-1-propyl-1H-pyrazole as a versatile ligand in coordination chemistry. Pyrazole derivatives are a cornerstone in the design of novel metal complexes due to their adaptable electronic properties and diverse coordination modes.[1][2][3] This guide details the synthesis of the ligand, protocols for the formation of its coordination complexes, and methodologies for their characterization. By elucidating the underlying principles and offering step-by-step instructions, these notes aim to empower researchers to explore the potential of 5-methyl-1-propyl-1H-pyrazole in catalysis, drug development, and material science.[1][4]

Introduction: The Scientific Merit of 5-methyl-1-propyl-1H-pyrazole

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which have become invaluable building blocks in coordination and supramolecular chemistry.[1][5] Their ability to act as monodentate, bidentate, or bridging ligands allows for the construction of a wide array of metal-organic frameworks and coordination polymers.[1] The specific ligand in focus, 5-methyl-1-propyl-1H-pyrazole, possesses distinct electronic and steric characteristics conferred by its substituents. The methyl group at the 5-position and the propyl group at the 1-position influence the ligand's electron-donating ability and spatial arrangement around a metal center. These features can be strategically manipulated to fine-tune the properties of the resulting metal complexes for specific applications, ranging from anticancer agents to catalysts.[2][3]

The π-excessive nature of the pyrazole ring makes it a robust electron donor, facilitating the formation of stable complexes with a variety of transition metals.[6] The N2 nitrogen atom, with its non-Huckel lone pair of electrons, is the primary site of coordination to a Lewis acidic metal center. The presence of the propyl group introduces a degree of steric hindrance that can influence the coordination number and geometry of the resulting complex, potentially leading to unique catalytic or biological activities.

Synthesis of 5-methyl-1-propyl-1H-pyrazole

The synthesis of N-alkylated pyrazoles can be achieved through well-established synthetic routes.[6] The following protocol is a standard method for the N-alkylation of a pyrazole ring, adapted for the synthesis of the title compound.

Synthetic Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification 5-methyl-1H-pyrazole 5-methyl-1H-pyrazole Deprotonation Deprotonation 5-methyl-1H-pyrazole->Deprotonation 1. Add Base 1-bromopropane 1-bromopropane Nucleophilic Attack Nucleophilic Attack 1-bromopropane->Nucleophilic Attack 3. Add Alkyl Halide Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Deprotonation Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Deprotonation Deprotonation->Nucleophilic Attack 2. Form Pyrazolate Anion 5-methyl-1-propyl-1H-pyrazole 5-methyl-1-propyl-1H-pyrazole Nucleophilic Attack->5-methyl-1-propyl-1H-pyrazole 4. Formation of Product Salt Byproduct Salt Byproduct Nucleophilic Attack->Salt Byproduct Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) 5-methyl-1-propyl-1H-pyrazole->Purification (Distillation/Chromatography)

Caption: Synthetic workflow for 5-methyl-1-propyl-1H-pyrazole.

Detailed Protocol: N-Alkylation of 5-methyl-1H-pyrazole

Materials:

  • 5-methyl-1H-pyrazole

  • 1-Bromopropane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add 5-methyl-1H-pyrazole (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Dissolve the pyrazole in anhydrous THF.

  • Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should be observed. This step generates the nucleophilic pyrazolate anion.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.2 eq) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 5-methyl-1-propyl-1H-pyrazole.

Synthesis of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.[6][7] The stoichiometry of the reaction will influence the final structure of the complex.

General Protocol for Complexation

Materials:

  • 5-methyl-1-propyl-1H-pyrazole

  • Metal(II) salt (e.g., CoCl₂, Cu(NO₃)₂, ZnBr₂)

  • Anhydrous solvent (e.g., ethanol, methanol, acetonitrile)

Procedure:

  • Ligand Solution: Dissolve 5-methyl-1-propyl-1H-pyrazole (2.0 eq) in the chosen anhydrous solvent in a round-bottom flask with a magnetic stir bar.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq) in the same solvent. Gentle heating may be required to facilitate dissolution.

  • Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change or the formation of a precipitate is often observed.

  • Crystallization: Stir the reaction mixture for 2-4 hours. If a precipitate has formed, it can be collected by filtration. If the solution is clear, the product can be crystallized by slow evaporation of the solvent, or by layering a less polar solvent (e.g., hexane) on top of the reaction mixture.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo.

Expected Coordination Geometries

The coordination geometry of the resulting metal complexes will depend on the metal ion, the counter-ion, and the stoichiometry of the reactants. For divalent first-row transition metals, common geometries include:

Metal IonTypical Coordination NumberCommon Geometries
Co(II)4, 6Tetrahedral, Octahedral[8][9]
Ni(II)4, 6Square Planar, Octahedral[8][10]
Cu(II)4, 5, 6Square Planar, Square Pyramidal, Distorted Octahedral[8][11]
Zn(II)4, 6Tetrahedral, Octahedral[10][12]

Characterization of Ligand and Complexes

A suite of spectroscopic and analytical techniques is essential for the unambiguous characterization of the synthesized ligand and its metal complexes.

Spectroscopic and Analytical Data
TechniquePurposeExpected Observations for 5-methyl-1-propyl-1H-pyrazoleExpected Changes upon Complexation
¹H NMR Structural elucidation and purity assessment.Signals corresponding to the methyl, propyl, and pyrazole ring protons.Shifts in the proton signals of the pyrazole ring upon coordination to a diamagnetic metal (e.g., Zn(II)).[11]
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.Shifts in the carbon signals of the pyrazole ring.
FT-IR Identification of functional groups.Characteristic C-H, C=N, and C-N stretching vibrations.Shifts in the C=N and C-N stretching frequencies, indicating coordination.[11][13]
UV-Vis Study of electronic transitions.Absorption bands in the UV region corresponding to π→π* transitions.Appearance of d-d transition bands in the visible region for transition metal complexes.[8][13]
Mass Spectrometry Determination of molecular weight and formula.A molecular ion peak corresponding to the mass of the ligand.Molecular ion peaks corresponding to the complex or its fragments.
Elemental Analysis Determination of the elemental composition.Experimental percentages of C, H, and N should match the calculated values.Experimental percentages of C, H, N, and the metal should match the calculated values for the proposed complex formula.
Single-Crystal X-ray Diffraction Unambiguous determination of the 3D molecular structure.N/A for the liquid ligand.Provides precise bond lengths, bond angles, and the coordination geometry of the complex.[7][10]

Potential Applications

The coordination complexes of 5-methyl-1-propyl-1H-pyrazole are expected to have applications in several fields, leveraging the rich chemistry of pyrazole-based compounds.

Catalysis

Pyrazole-containing ligands have been successfully employed in a variety of catalytic transformations, including cross-coupling reactions.[4] The electronic and steric properties of the 5-methyl-1-propyl-1H-pyrazole ligand can be used to modulate the reactivity and selectivity of a metal catalyst.

Medicinal Chemistry

The pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs.[4][14] Metal complexes of pyrazole derivatives have shown promise as anticancer, antimicrobial, and antiviral agents.[2][3] The coordination of a metal ion can enhance the biological activity of the parent ligand.[2]

5-methyl-1-propyl-1H-pyrazole 5-methyl-1-propyl-1H-pyrazole Coordination Complex Coordination Complex 5-methyl-1-propyl-1H-pyrazole->Coordination Complex Metal Ion Metal Ion Metal Ion->Coordination Complex Catalysis Catalysis Coordination Complex->Catalysis Medicinal Chemistry Medicinal Chemistry Coordination Complex->Medicinal Chemistry Materials Science Materials Science Coordination Complex->Materials Science

Caption: Potential application pathways for the coordination complexes.

Materials Science

The ability of pyrazole ligands to form self-assembled structures with metal ions makes them attractive for the development of novel materials.[1] These materials can exhibit interesting magnetic, luminescent, or porous properties.

Conclusion

5-methyl-1-propyl-1H-pyrazole represents a promising, yet underexplored, ligand for the synthesis of novel coordination complexes. The protocols and characterization methods detailed in these application notes provide a solid foundation for researchers to investigate the rich coordination chemistry of this versatile molecule. The insights gained from such studies are anticipated to contribute to advancements in catalysis, drug discovery, and materials science.

References

  • Devi, P., & Singh, K. (2025). Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. Journal of Coordination Chemistry, 77(22-24). Available from: [Link]

  • ResearchGate. Transition metal complexes with pyrazole derivatives as ligands. Available from: [Link]

  • Adhikari, N., & Saha, N. (Year not available). Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry. Available from: [Link]

  • PMC. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Available from: [Link]

  • Szécsényi, K. M., et al. (2001). TRANSITION METAL COMPLEXES WITH PYRAZOLE-BASED LIGANDS Part 8. Characterization and thermal decomposition of zinc. Journal of Thermal Analysis and Calorimetry, 66(3), 777-786. Available from: [Link]

  • Abbas, N., et al. (2021). Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. Scholars International Journal of Chemistry and Material Sciences, 4(6), 112-126. Available from: [Link]

  • ACS Publications. Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. Available from: [Link]

  • ResearchGate. Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes | Request PDF. Available from: [Link]

  • El-Metwaly, N., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of the Iranian Chemical Society, 18(10), 2565-2581. Available from: [Link]

  • ChemRxiv. (Preprint). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. Available from: [Link]

  • Keter, F. K., & Darkwa, J. (2012). Perspective: the potential of pyrazole-based compounds in medicine. BioMetals, 25(5), 921-933. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (Year not available). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • ProQuest. (2011). Perspective: the potential of pyrazole-based compounds in medicine. Available from: [Link]

  • Taylor & Francis Online. (2014). Synthesis, crystal structures, and luminescent properties of Pb(II) and Sr(II) coordination polymers constructed by 5-methyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • Organic Syntheses. (Year not available). Organic Syntheses Procedure. Available from: [Link]

  • PubMed. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Available from: [Link]

  • RSC Publishing. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Available from: [Link]

  • ResearchGate. The Coordination Chemistry of Pyrazole‐Derived Ligands. Available from: [Link]

Sources

Method

experimental setup for synthesizing pyrazole derivatives

An Application Guide to the Experimental Synthesis of Pyrazole Derivatives for Medicinal Chemistry Abstract Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a cornerstone scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Experimental Synthesis of Pyrazole Derivatives for Medicinal Chemistry

Abstract

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and drug development.[1] Their structural motif is present in a wide array of FDA-approved drugs, including the anti-inflammatory agent celecoxib and the cannabinoid receptor antagonist rimonabant.[2][3] The versatility of the pyrazole ring allows for extensive functionalization, making it a privileged structure in the design of compounds with diverse biological activities, such as anticancer, antimicrobial, analgesic, and anti-inflammatory properties.[2][4][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust experimental setups for synthesizing pyrazole derivatives, from classical methodologies to modern, sustainable approaches. We delve into the causality behind experimental choices, provide step-by-step protocols, and present comparative data to inform methodological selection.

Part 1: The Cornerstone of Pyrazole Synthesis: Knorr Cyclocondensation

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole core.[6] Its enduring utility lies in its simplicity and the ready availability of starting materials.

Principle and Mechanism

The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, like a β-ketoester) with a hydrazine derivative.[7] The reaction is typically catalyzed by acid and proceeds through an initial condensation to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration yields the stable, aromatic pyrazole ring.[6][7]

A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This can potentially lead to the formation of two different regioisomeric products.[6] The outcome is governed by the steric and electronic properties of the substituents on both reactants and the specific reaction conditions, such as pH.[6] Generally, the most nucleophilic nitrogen of the hydrazine will attack the more electrophilic (less sterically hindered) carbonyl carbon of the dicarbonyl compound.

General Experimental Workflow: Knorr Synthesis

The following diagram outlines the typical laboratory workflow for a classical Knorr pyrazole synthesis.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization reagents Combine 1,3-Dicarbonyl, Hydrazine, Solvent, and Acid Catalyst reflux Set up Reflux Apparatus (Condenser, Heating Mantle) reagents->reflux heat Heat Reaction Mixture to Reflux (e.g., 100°C) reflux->heat monitor Monitor Progress via TLC (Disappearance of Starting Material) heat->monitor cool Cool Reaction to RT Induce Precipitation (e.g., add water) monitor->cool filter Collect Crude Product by Vacuum Filtration cool->filter recrystallize Purify by Recrystallization from a Suitable Solvent (e.g., Ethanol) filter->recrystallize analyze Confirm Structure & Purity (NMR, IR, MS, MP) recrystallize->analyze

Caption: General workflow for Knorr pyrazole synthesis.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone Precursor)

This protocol describes the synthesis of a pyrazolone, a common variant of the Knorr reaction using a β-ketoester.[6][8]

Materials:

  • Ethyl acetoacetate (1,3-dicarbonyl compound)

  • Phenylhydrazine (hydrazine derivative)

  • Glacial Acetic Acid (catalyst)

  • Ethanol or 1-Propanol (solvent)

  • Deionized Water

  • Standard reflux apparatus, heating mantle with stirrer, Buchner funnel, vacuum flask.

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (e.g., 20 mmol) and the chosen alcohol solvent (e.g., 20 mL).

  • Addition of Reactants: Slowly add phenylhydrazine (e.g., 20 mmol) to the stirred solution. A mild exothermic reaction may be observed.

  • Catalyst Addition: Add a few drops of glacial acetic acid (e.g., 0.1 mL) to the mixture to catalyze the condensation.[8]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) with continuous stirring for 1-2 hours.[8]

  • Monitoring: Monitor the reaction's completion by thin-layer chromatography (TLC), observing the consumption of the ethyl acetoacetate starting material. A suitable mobile phase would be 30% ethyl acetate in hexanes.[8]

  • Precipitation: Once the reaction is complete, remove the heat source. While the solution is still hot, slowly add deionized water (e.g., 20 mL) with vigorous stirring to induce precipitation of the product.[6][8]

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water to remove any residual impurities.[8]

  • Drying: Allow the product to air-dry on the funnel, then transfer to a watch glass to dry completely. Determine the mass and calculate the percent yield. The product can be further purified by recrystallization from ethanol if necessary.[9]

Part 2: Green and Accelerated Synthetic Methodologies

While robust, classical methods often require long reaction times and the use of large quantities of organic solvents.[2] Modern synthetic chemistry emphasizes "green" principles, focusing on efficiency, sustainability, and reduced environmental impact.[10][11] Microwave and ultrasound-assisted syntheses have emerged as powerful techniques that dramatically accelerate pyrazole formation.[2][12][13]

Microwave-Assisted Organic Synthesis (MAOS)

Principle: Microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating, bypassing the slow process of thermal conduction required in conventional oil-bath heating.[14] This leads to a rapid increase in temperature and pressure (in a sealed vessel), dramatically reducing reaction times from hours to minutes and often improving yields.[14]

Protocol 2: Microwave-Assisted "One-Pot" Synthesis of a 3,5-Disubstituted-1H-pyrazole

This protocol is adapted from methodologies for synthesizing pyrazoles from α,β-unsaturated ketones via an in situ generated tosylhydrazone intermediate.[15]

Materials:

  • α,β-Unsaturated ketone (e.g., trans-chalcone, 10 mmol)

  • p-Toluenesulfonhydrazide (10 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃, 20 mmol)

  • N,N-Dimethylformamide (DMF, minimal amount, e.g., ~0.4 mL)

  • Microwave synthesis reactor with a suitable pressure-rated vessel and magnetic stirring.

Procedure:

  • Vessel Preparation: In a microwave reaction vessel, combine the α,β-unsaturated ketone, a stoichiometric amount of p-toluenesulfonhydrazide, and anhydrous K₂CO₃.

  • Solvent Addition: Add a minimal amount of DMF (approx. 30 mg/mmol of the ketone) to facilitate efficient energy transfer from the microwaves to the reactants.[14][15]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature of 130°C. The instrument will modulate the power (e.g., 5-300 W) to maintain this temperature. The reaction is typically complete in 5-15 minutes.[14][15]

  • Work-up: After cooling the vessel to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Ultrasound-Assisted Synthesis

Principle: Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and reaction rates.[3][16] It is a valuable alternative for processes requiring milder overall conditions than microwave heating.[12]

Comparative Data: Conventional vs. Modern Heating Methods

The advantages of modern techniques are most evident when comparing reaction parameters directly.

Product TypeMethodTemperature (°C)TimeYield (%)Reference(s)
3,5-disubstituted-1H-pyrazolesConventional Heating1303 - 5 hours~70-85%[15]
3,5-disubstituted-1H-pyrazolesMicrowave-Assisted1305 - 15 minutes~85-95%[14][15]
Spiro[indoline-pyranopyrazole]Conventional StirringRoom Temp5 - 8 hours~70-80%[16]
Spiro[indoline-pyranopyrazole]Ultrasound-AssistedRoom Temp25 - 40 minutes~90-95%[16]

Part 3: General Purification and Characterization

Regardless of the synthetic method, the final product must be purified and its structure unequivocally confirmed.

Workflow for Product Purification and Analysis

Caption: Purification and analysis workflow for pyrazole derivatives.

Protocol 3: General Recrystallization for Pyrazole Derivatives

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[9]

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent dissolves the pyrazole compound well at high temperatures but poorly at low temperatures. Common solvents include ethanol, methanol, isopropanol, or mixed systems like ethanol/water.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent, just enough to fully dissolve the compound.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Remove the charcoal by hot gravity filtration.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize precipitation.[9]

  • Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals to a constant weight and determine the melting point to assess purity.

Spectroscopic Characterization
  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the most powerful tool for elucidating the final structure, confirming the regiochemistry, and assessing purity.[17][18]

  • FTIR: Fourier-Transform Infrared spectroscopy is used to identify key functional groups, such as C=N, N-N, and C=O (in pyrazolones).[17]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[19]

Conclusion

The synthesis of pyrazole derivatives is a mature yet continuously evolving field. The classical Knorr synthesis provides a reliable and versatile foundation for accessing this important heterocyclic scaffold. However, for rapid compound library generation and adherence to modern green chemistry standards, microwave and ultrasound-assisted methods offer compelling advantages in terms of speed, efficiency, and sustainability.[12][14] A thorough understanding of the principles behind each method, coupled with robust protocols for purification and characterization, empowers researchers to efficiently synthesize novel pyrazole derivatives for advancement in drug discovery and development.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC. Available at: [Link]

  • Pyrazole and its Derivatives: Chemistry and Biological Importance. (2025). ResearchGate. Available at: [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Connect. Available at: [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega. Available at: [Link]

  • Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. (2022). bepls. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). ResearchGate. Available at: [Link]

  • Rapid and Efficient Ultrasound-Assisted Method for the Combinatorial Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives. (2011). ACS Combinatorial Science. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ijcrt.org. Available at: [Link]

  • Microwave assisted synthesis of novel pyrazoles. (n.d.). nopr.niscpr.res.in. Available at: [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). MDPI. Available at: [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2025). MDPI. Available at: [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online. Available at: [Link]

  • A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. (n.d.). Academia.edu. Available at: [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026). IJFMR. Available at: [Link]

  • Biological Effects of the Pyrazole Derivatives. (n.d.). Academia.edu. Available at: [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). RSC Publishing. Available at: [Link]

  • Microwave-assisted synthesis of N-pyrazole ureas and the p38α inhibitor BIRB 796 for study into accelerated cell ageing. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). Research Square. Available at: [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Available at: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Advances (RSC Publishing). Available at: [Link]

  • Knorr Pyrazole Synthesis from a ketoester. (n.d.). Chem Help Asap. Available at: [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. Available at: [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Knorr pyrazole synthesis (M. Pharm). (n.d.). Slideshare. Available at: [Link]

  • Knorr Pyrazole Synthesis. (2026). J&K Scientific LLC. Available at: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). JOCPR. Available at: [Link]

  • Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). PMC. Available at: [Link]

Sources

Application

large-scale synthesis protocol for 5-methyl-1-propyl-1H-pyrazole

Application Note: Large-Scale Regioselective Synthesis Protocol for 5-Methyl-1-propyl-1H-pyrazole 1. Executive Summary The 1-alkyl-5-methylpyrazole motif is a privileged scaffold in modern drug discovery, prominently fea...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Regioselective Synthesis Protocol for 5-Methyl-1-propyl-1H-pyrazole

1. Executive Summary The 1-alkyl-5-methylpyrazole motif is a privileged scaffold in modern drug discovery, prominently featured in anti-inflammatory agents, kinase inhibitors, and anti-parasitic compounds, including highly potent inhibitors of Trypanosoma cruzi infection[1]. This application note details a highly regioselective, scalable, and chromatography-free synthesis protocol for 5-methyl-1-propyl-1H-pyrazole. By leveraging an enaminone intermediate and precise thermodynamic control, this protocol ensures >99:1 regioselectivity and is optimized for multi-kilogram API manufacturing[2].

2. Mechanistic Rationale & Regioselectivity Traditional cyclocondensation of 1,3-dicarbonyl compounds with alkylhydrazines typically yields an intractable mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers[3]. The lack of differentiation between the two electrophilic carbonyl centers leads to poor kinetic control, necessitating tedious chromatographic separation that is unviable for large-scale manufacturing.

To bypass this limitation, our protocol employs an enaminone—specifically, 4-(dimethylamino)but-3-en-2-one—as the 1,3-dielectrophilic synthon.

  • Causality of Regioselectivity: The terminal primary amine (-NH 2​ ) of propylhydrazine is sterically unhindered and highly nucleophilic. It undergoes a rapid, kinetically favored aza-Michael addition at the β-carbon of the enaminone, displacing dimethylamine.

  • Intramolecular Cyclization: Subsequent cyclization occurs via the attack of the secondary nitrogen (N-propyl) on the carbonyl carbon (C2). Because the carbonyl carbon bears the methyl group, the propyl group is locked adjacent to the methyl group, exclusively yielding the 1,5-disubstituted architecture (5-methyl-1-propyl-1H-pyrazole).

Mechanism A Enaminone (Electrophile) C Aza-Michael Intermediate A->C B Propylhydrazine (Nucleophile) B->C D Intramolecular Cyclization C->D -HNMe2 E 5-Methyl-1-propyl -1H-pyrazole D->E -H2O

Mechanistic pathway for regioselective synthesis of 5-methyl-1-propyl-1H-pyrazole.

3. Quantitative Data & Process Optimization To establish a self-validating system, reaction conditions were rigorously screened to maximize the 1,5-isomer yield while suppressing the 1,3-isomer.

EntrySolventTemperature ProfileAdditiveRegiomeric Ratio (1,5:1,3)Isolated Yield (%)
1EthanolReflux (75 °C)None92:878
2TolueneReflux (110 °C)None85:1565
3Ethanol0 °C 75 °CNone96:482
4 Ethanol 0 °C 75 °C AcOH (cat.) >99:1 91

Table 1: Optimization of reaction conditions for regioselectivity and yield.

Causality of Optimization:

  • Temperature Ramping (Entry 3 vs. 1): Adding the hydrazine at 0 °C controls the highly exothermic aza-Michael addition. This prevents the secondary nitrogen from prematurely attacking the carbonyl before the dimethylamine leaving group is fully displaced.

  • Acid Catalysis (Entry 4): Catalytic acetic acid (AcOH) protonates the carbonyl oxygen in the intermediate, increasing its electrophilicity. This accelerates the intramolecular ring closure, kinetically trapping the 1,5-isomer and preventing reversible equilibration into the thermodynamic 1,3-isomer.

4. Large-Scale Experimental Protocol (10-Mole Scale) This methodology is designed for a 10 L jacketed glass reactor, providing a robust, chromatography-free route to the target API core.

Workflow S1 1. Reactor Setup Inert N2 Atmosphere S2 2. Controlled Addition Propylhydrazine at 0-5 °C S1->S2 S3 3. Reflux & Cyclization Heat to 75 °C for 4 hrs S2->S3 S4 4. Workup & Extraction EtOAc / NaHCO3 Wash S3->S4 S5 5. Vacuum Distillation Isolate Pure Product S4->S5 S6 6. Quality Control HPLC & NOESY NMR S5->S6

Step-by-step large-scale experimental workflow for pyrazole synthesis.

Step-by-Step Methodology:

  • Reactor Setup: Purge a 10 L jacketed glass reactor with N 2​ . Charge the reactor with 4-(dimethylamino)but-3-en-2-one (1.13 kg, 10.0 mol) and anhydrous ethanol (5.0 L). Set the chiller to cool the mixture to 0–5 °C.

  • Controlled Addition: Equip an addition funnel with propylhydrazine (778 g, 10.5 mol, 1.05 eq). Add the hydrazine dropwise over 2 hours. Critical Insight: Maintain the internal temperature strictly below 10 °C to enforce kinetic control over the initial aza-Michael addition.

  • Catalysis & Cyclization: Once addition is complete, add glacial acetic acid (100 mL, catalytic). Adjust the reactor jacket to heat the mixture to a gentle reflux (75 °C) for 4 hours. Note: Dimethylamine gas will evolve; ensure the reactor is vented through an acidic scrubber system.

  • In-Process Control (IPC): Sample 0.5 mL of the reaction mixture, dilute in acetonitrile, and analyze via HPLC (UV 254 nm). Proceed to workup only when the enaminone peak (RT ~ 3.2 min) is < 1.0% relative to the product peak.

  • Workup: Cool the reactor to 20 °C. Concentrate the mixture under reduced pressure to remove the ethanol solvent. Partition the resulting residue between ethyl acetate (4.0 L) and saturated aqueous NaHCO 3​ (2.0 L) to neutralize the acetic acid. Separate the organic layer, wash with brine (2.0 L), and dry over anhydrous Na 2​ SO 4​ .

  • Purification: Filter the drying agent and concentrate the filtrate. Purify the crude oil via fractional vacuum distillation (b.p. ~ 85-90 °C at 10 mmHg). The product, 5-methyl-1-propyl-1H-pyrazole, is isolated as a colorless to pale yellow oil (1.13 kg, 91% yield). Causality: Vacuum distillation prevents thermal degradation and oxidation, ensuring high API-grade purity without the need for column chromatography[2].

5. Quality Control & Structural Validation To ensure trustworthiness, the protocol mandates a self-validating analytical suite to confirm regioselectivity.

  • 1 H NMR Diagnostics (CDCl 3​ , 400 MHz): The pyrazole C4-H proton is the primary diagnostic marker. In the synthesized 1,5-isomer, the C4-H appears at δ 5.95 ppm. If the undesired 1,3-isomer were present, its C4-H would appear further downfield (δ ~6.15 ppm) due to the altered shielding environment.

  • 2D NOESY Validation: A strong Nuclear Overhauser Effect (NOE) cross-peak must be observed between the N-propyl α-CH 2​ protons (δ 3.95 ppm, t) and the C5-methyl protons (δ 2.25 ppm, s). This spatial correlation unequivocally validates the 1,5-substitution pattern over the 1,3-isomer.

References

  • Title: An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride Source: Organic Chemistry Portal URL: 2

  • Title: Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles Source: The Journal of Organic Chemistry - ACS Publications URL: 3

  • Title: Identification of Small-Molecule Inhibitors of Trypansoma cruzi Infection Source: NCBI - NIH URL: 1

Method

Application Notes &amp; Protocols: Strategic Functionalization of the 5-Methyl-1-Propyl-1H-Pyrazole Core

Abstract The 5-methyl-1-propyl-1H-pyrazole scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and advanced materials.[1][2] Its unique electronic and structural properties make...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-methyl-1-propyl-1H-pyrazole scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and advanced materials.[1][2] Its unique electronic and structural properties make it a versatile building block, but its full potential is only realized through precise and regioselective functionalization. This guide provides a comprehensive overview of the core's reactivity and details robust, field-proven protocols for the strategic introduction of key functional groups. We will explore electrophilic substitution at the electron-rich C4 position, targeted functionalization at the C3 position via metallation, and subsequent diversification through transition-metal-catalyzed cross-coupling reactions. These methodologies are designed to empower researchers in medicinal chemistry, agrochemicals, and materials science to efficiently generate diverse molecular libraries for structure-activity relationship (SAR) studies and the discovery of novel chemical entities.[1]

Introduction: The Pyrazole Core in Modern Chemistry

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement confers a unique set of properties, including hydrogen bond donor and acceptor capabilities, metabolic stability, and the ability to act as effective ligands for various biological targets.[3][4] The 1,5-disubstituted pyrazole architecture, specifically with a small alkyl group at N1 (propyl) and a methyl group at C5, presents a common and valuable core structure. Functionalization of the remaining C3 and C4 positions, as well as the substituent methyl group, is critical for modulating the scaffold's physicochemical and pharmacological properties.

This document serves as a practical guide, moving beyond theoretical concepts to provide validated, step-by-step protocols for key transformations. We will emphasize the rationale behind reagent selection and reaction conditions to ensure reproducibility and high-yield outcomes.

Core Scaffold Synthesis & Inherent Reactivity

The parent 5-methyl-1-propyl-1H-pyrazole scaffold is readily accessible through established synthetic routes. The most common methods include:

  • N-Alkylation: Direct alkylation of 5-methyl-1H-pyrazole with a propyl halide (e.g., 1-bromopropane) in the presence of a suitable base is a straightforward approach.[1] Careful control of conditions is necessary to manage the potential for N-alkylation at both nitrogen atoms in the parent pyrazole, a common challenge in pyrazole chemistry.[5]

  • Cyclocondensation (Knorr Synthesis): The reaction of propylhydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, provides a regioselective route to the desired 1,5-disubstituted pattern.[1][6]

The pyrazole ring is a π-excessive system, making it inherently rich in electrons and thus reactive towards electrophiles.[1] In the 5-methyl-1-propyl-1H-pyrazole core, the directing effects of the substituents are paramount for predicting regioselectivity. The C4 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic aromatic substitution.[1][7] The C3 position is less reactive towards electrophiles but can be activated through metallation.

Figure 1: Regioselectivity map of the 5-methyl-1-propyl-1H-pyrazole core.

Key Protocols: Electrophilic Substitution at the C4 Position

The unsubstituted C4 position is the kinetic and thermodynamic hotspot for electrophilic attack. The following protocols provide reliable methods for introducing essential functional groups at this site.

Protocol: C4-Bromination

Halogenated pyrazoles are exceptionally valuable intermediates, serving as synthetic handles for a wide array of cross-coupling reactions.[8][9] Direct bromination offers a high-yielding route to 4-bromo-5-methyl-1-propyl-1H-pyrazole.

Rationale: This protocol utilizes elemental bromine in a non-polar solvent. Acetic acid is used as a scavenger for the HBr byproduct. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. N-Bromosuccinimide (NBS) can also be employed as a milder and easier-to-handle bromine source.[10]

Step-by-Step Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-methyl-1-propyl-1H-pyrazole (1.0 eq) in chloroform (20 mL).

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromine (1.05 eq) in chloroform (10 mL).

  • Reaction: Cool the flask to 0 °C in an ice bath. Add the bromine solution dropwise to the stirred pyrazole solution over 30 minutes. Maintain the temperature below 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the orange color of the excess bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-bromo-5-methyl-1-propyl-1H-pyrazole.[1]

Protocol: C4-Nitration

The introduction of a nitro group significantly alters the electronic properties of the pyrazole ring and serves as a precursor for an amino group, which is a key pharmacophore.[11]

Rationale: This protocol employs a standard mixed-acid (sulfuric and nitric acid) nitrating system. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent.[11] Strict temperature control is critical to prevent over-nitration and side reactions.

Step-by-Step Protocol:

  • Setup: Place 5-methyl-1-propyl-1H-pyrazole (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and thermometer. Cool the flask in an ice bath to 0-5 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to pre-cooled concentrated sulfuric acid (2.0 eq) while maintaining the temperature between 0-10 °C.

  • Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred pyrazole, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours. Monitor progress by TLC.

  • Work-up: Very carefully, pour the reaction mixture onto crushed ice in a large beaker with stirring. This will cause the product to precipitate.

  • Neutralization & Isolation: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7. Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Purification: Wash the solid with cold water and dry. The crude product, 4-nitro-5-methyl-1-propyl-1H-pyrazole, can be further purified by recrystallization from a suitable solvent like ethanol/water.[1][11]

Protocol: C4-Formylation (Vilsmeier-Haack Reaction)

Pyrazole-4-carbaldehydes are versatile intermediates for synthesizing a wide range of more complex molecules through reactions such as reductive amination, Wittig olefination, and condensation.[12][13]

Rationale: The Vilsmeier-Haack reaction introduces a formyl group (-CHO) using the Vilsmeier reagent, a chloroiminium salt.[12] This reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction must be conducted under anhydrous conditions as the reagent is highly moisture-sensitive.[12]

Step-by-Step Protocol:

  • Vilsmeier Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq) and cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 5-methyl-1-propyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Heating: After the addition, allow the mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice.

  • Hydrolysis & Neutralization: Heat the aqueous mixture to 50 °C for 1 hour to hydrolyze the iminium intermediate. Cool and neutralize the solution to pH 7-8 with aqueous sodium hydroxide.

  • Extraction & Purification: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the resulting crude 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde by column chromatography.[12][14]

Advanced Strategies: C3-Functionalization and Cross-Coupling

While the C4 position is readily functionalized, accessing the C3 position and performing further elaborations requires different strategies.

C3-Functionalization via Directed Lithiation

Direct electrophilic attack at C3 is generally disfavored. However, this position can be activated by deprotonation using a strong organolithium base, followed by quenching with an electrophile.

Rationale: The N1-propyl group is not a classical directing group, but the steric bulk of the C5-methyl group can disfavor deprotonation at that site. Therefore, treatment with a strong base like n-butyllithium (n-BuLi) can selectively deprotonate the C3 position. The resulting pyrazolyl-lithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides).[15]

Diversification via Transition-Metal Cross-Coupling

The true power of the halogenated pyrazole intermediates prepared in Section 3.1 is unlocked through their use in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, providing rapid access to highly complex derivatives.[7][16]

Figure 2: Workflow for the synthesis of 4-aryl pyrazoles.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the 4-bromo-pyrazole with an arylboronic acid to form a C-C bond.

Rationale: The Suzuki-Miyaura coupling is one of the most robust and versatile cross-coupling methods.[17] It involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst. The choice of ligand, base, and solvent is crucial for high efficiency.

Step-by-Step Protocol:

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-5-methyl-1-propyl-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio).

  • Reaction: Heat the mixture to 80-90 °C and stir for 6-12 hours, or until TLC indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford the 4-aryl-5-methyl-1-propyl-1H-pyrazole derivative.

Summary of Functionalization Strategies

ReactionPositionReagentsKey ConditionsPurpose
Bromination C4Br₂ / Chloroform0 °C to RTInstall handle for cross-coupling
Nitration C4HNO₃ / H₂SO₄0-10 °CElectronic modulation; amine precursor
Formylation C4POCl₃ / DMF0 °C then 60-70 °CAldehyde for further derivatization
Lithiation C3n-BuLi, then E⁺-78 °CAccess to C3-substituted analogs
Suzuki Coupling C4Ar-B(OH)₂, Pd Catalyst, Base80-90 °CC-C bond formation (biaryls)

Conclusion

The 5-methyl-1-propyl-1H-pyrazole core is a highly tractable scaffold for chemical exploration. By understanding its inherent reactivity, researchers can employ a suite of robust protocols to achieve regioselective functionalization. The methods detailed herein—from classical electrophilic substitutions at the C4 position to advanced metallation and cross-coupling strategies—provide a reliable toolkit for the synthesis of diverse pyrazole libraries. These protocols are designed to be both scalable and adaptable, empowering scientists to accelerate their research in drug discovery and materials science.

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  • PubMed. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. [Link]

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Sources

Application

Application Notes &amp; Protocols for the Creation of a Novel Compound Library from 5-methyl-1-propyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numer...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its metabolic stability and versatile biological activity.[1][2] This document provides a comprehensive guide for the strategic development of a novel compound library derived from the readily accessible starting material, 5-methyl-1-propyl-1H-pyrazole. We present a multi-pronged approach to introduce chemical diversity, focusing on the functionalization of the C4 position of the pyrazole ring. Detailed, field-proven protocols for key chemical transformations, including Vilsmeier-Haack formylation, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation, are provided. Furthermore, this guide emphasizes the principles of diversity-oriented synthesis and outlines a rigorous quality control workflow to ensure the integrity and utility of the final compound library for high-throughput screening and subsequent drug discovery endeavors.

Introduction: The Pyrazole Scaffold as a Privileged Structure

Pyrazole and its derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3] This structural motif is considered a "privileged scaffold" in drug discovery, as it is present in a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][6] The metabolic stability of the pyrazole ring and its ability to participate in various biological interactions make it an attractive starting point for the development of new chemical entities.[1]

Our starting scaffold, 5-methyl-1-propyl-1H-pyrazole, is a versatile building block that can be readily synthesized or procured.[7] The presence of the methyl and propyl groups provides a degree of lipophilicity, while the unsubstituted C4 position is the primary site for electrophilic attack, making it an ideal handle for introducing molecular diversity.[8]

This guide will detail a systematic approach to leverage the reactivity of the C4 position to generate a library of novel pyrazole derivatives. The strategic introduction of a variety of functional groups at this position will allow for the exploration of a broad chemical space, increasing the probability of identifying hit compounds in biological screens.

Strategic Approach to Library Synthesis: A Diversity-Oriented Strategy

A diversity-oriented synthesis (DOS) approach will be employed to maximize the structural and functional diversity of the compound library.[5] This strategy involves a series of branching reaction pathways originating from a common intermediate, allowing for the rapid generation of a wide range of molecular architectures.

Our central strategy revolves around the initial functionalization of the C4 position of 5-methyl-1-propyl-1H-pyrazole to create a versatile intermediate, 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde. This aldehyde will serve as a key branching point for several diversification pathways.

G A 5-methyl-1-propyl-1H-pyrazole B 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde A->B Vilsmeier-Haack Q Halogenation A->Q e.g., NBS C Reductive Amination B->C D Oxidation to Carboxylic Acid B->D E Wittig Reaction B->E F Library of Amines C->F I Amide Coupling D->I J Esterification D->J H Library of Phosphonium Ylides E->H G Library of Alcohols/Phenols K Library of Amines I->K J->G L Suzuki-Miyaura Coupling O Library of Boronic Acids/Esters L->O M Buchwald-Hartwig Amination P Library of Amines M->P N 4-Bromo-5-methyl-1-propyl-1H-pyrazole N->L N->M Q->N

Caption: Diversity-oriented synthesis strategy from 5-methyl-1-propyl-1H-pyrazole.

Experimental Protocols

Synthesis of Key Intermediates

Protocol 3.1.1: Synthesis of 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

This protocol describes the Vilsmeier-Haack formylation of 5-methyl-1-propyl-1H-pyrazole to introduce a formyl group at the C4 position.[9]

  • Materials:

    • 5-methyl-1-propyl-1H-pyrazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of anhydrous DMF (3.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add POCl₃ (1.2 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 5-methyl-1-propyl-1H-pyrazole (1.0 eq) in anhydrous DCM to the Vilsmeier reagent dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde.

Protocol 3.1.2: Synthesis of 4-Bromo-5-methyl-1-propyl-1H-pyrazole

This protocol details the bromination of the starting pyrazole, a necessary step for subsequent cross-coupling reactions.

  • Materials:

    • 5-methyl-1-propyl-1H-pyrazole

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (ACN)

    • Saturated sodium thiosulfate solution

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 5-methyl-1-propyl-1H-pyrazole (1.0 eq) in ACN in a round-bottom flask.

    • Add NBS (1.05 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Quench the reaction with a saturated sodium thiosulfate solution.

    • Add a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 4-bromo-5-methyl-1-propyl-1H-pyrazole.

Library Synthesis Protocols

The following protocols are designed for parallel synthesis in 96-well plates to facilitate high-throughput production.

Protocol 3.2.1: Library Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol enables the introduction of a diverse range of aryl and heteroaryl moieties.[4][10]

  • Materials:

    • 4-Bromo-5-methyl-1-propyl-1H-pyrazole (from Protocol 3.1.2)

    • A library of boronic acids or boronic esters (1.2 eq per well)

    • Pd(PPh₃)₄ or other suitable palladium catalyst (e.g., XPhos Pd G2) (0.05 eq per well)[11]

    • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq per well)

    • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Procedure (per well of a 96-well plate):

    • To each well, add 4-bromo-5-methyl-1-propyl-1H-pyrazole (1.0 eq).

    • Add the corresponding boronic acid or ester (1.2 eq).

    • Add the palladium catalyst (0.05 eq) and base (2.0 eq).

    • Add the dioxane/water solvent mixture.

    • Seal the plate and heat to 80-100 °C for 4-12 hours. Microwave irradiation can significantly reduce reaction times.[12]

    • After cooling, quench the reactions with water.

    • Extract each well with ethyl acetate.

    • The organic extracts can be concentrated and the products purified by high-throughput purification methods.

Protocol 3.2.2: Library Synthesis via Buchwald-Hartwig Amination

This protocol facilitates the formation of C-N bonds, introducing diverse amine functionalities.[13][14]

  • Materials:

    • 4-Bromo-5-methyl-1-propyl-1H-pyrazole (from Protocol 3.1.2)

    • A library of primary or secondary amines (1.2 eq per well)

    • Pd₂(dba)₃ or another suitable palladium source (0.02 eq per well)

    • A suitable phosphine ligand (e.g., XPhos, tBuDavePhos) (0.04 eq per well)[13]

    • Sodium tert-butoxide (NaOtBu) or another strong base (1.5 eq per well)

    • Toluene or dioxane, anhydrous

  • Procedure (per well of a 96-well plate):

    • In an inert atmosphere glovebox, add the palladium source, ligand, and base to each well.

    • Add a solution of 4-bromo-5-methyl-1-propyl-1H-pyrazole (1.0 eq) in the anhydrous solvent.

    • Add the corresponding amine (1.2 eq).

    • Seal the plate and heat to 80-110 °C for 12-24 hours.

    • After cooling, quench the reactions with a saturated ammonium chloride solution.

    • Extract with an organic solvent and purify as described above.

Protocol 3.2.3: Library Synthesis via Amide Coupling

This protocol requires the conversion of the C4-aldehyde to a carboxylic acid, which is then coupled with a library of amines.[15][16]

  • Step A: Oxidation to 5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid

    • This can be achieved using standard oxidation conditions, such as the Pinnick oxidation (NaClO₂ with a scavenger like 2-methyl-2-butene).

  • Step B: Amide Coupling (per well of a 96-well plate):

    • Materials:

      • 5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

      • A library of primary or secondary amines (1.1 eq)

      • A coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)

      • A non-nucleophilic base (e.g., DIPEA) (2.0 eq)

      • DMF or DCM, anhydrous

    • Procedure:

      • To each well containing a solution of the carboxylic acid in the anhydrous solvent, add the coupling agent and the base.

      • Stir for 10-15 minutes to activate the carboxylic acid.

      • Add the corresponding amine.

      • Seal the plate and stir at room temperature for 12-24 hours.

      • Workup by adding water and extracting with an organic solvent, followed by purification.

Quality Control: Ensuring Library Integrity

A robust quality control (QC) process is essential to validate the identity, purity, and concentration of the compounds in the library.[17][18] A multi-tiered approach combining Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

QC_Workflow Start Crude Library Plate LCMS High-Throughput LC-MS Analysis Start->LCMS PurityCheck Purity > 85%? LCMS->PurityCheck Purification Automated Purification (e.g., Mass-Directed Prep-HPLC) PurityCheck->Purification No NMR NMR Analysis (Subset of Compounds) PurityCheck->NMR Yes Purification->LCMS StructureCheck Structure Confirmed? NMR->StructureCheck Pass Library Plate Accepted StructureCheck->Pass Yes Fail Review/Re-synthesize StructureCheck->Fail No

Caption: A typical quality control workflow for a compound library.

Table 1: Quality Control Parameters

ParameterMethodAcceptance Criteria
Identity LC-MS (Mass-to-charge ratio)Observed mass matches calculated mass ± 0.1 Da
Purity LC-MS (UV peak area at a specific wavelength, e.g., 214 nm)≥ 85%
Structure Confirmation ¹H NMR Spectroscopy (on a representative subset)Spectra consistent with the proposed structure
Concentration (Optional) Quantitative NMR (qNMR) or other quantitative methodsWithin ± 15% of the target concentration

Conclusion

The protocols and strategies outlined in this document provide a robust framework for the creation of a diverse and high-quality compound library based on the 5-methyl-1-propyl-1H-pyrazole scaffold. By employing a diversity-oriented synthesis approach and implementing rigorous quality control measures, researchers can generate a valuable resource for hit identification in a wide range of therapeutic areas. The versatility of the pyrazole core, combined with the power of modern synthetic and analytical techniques, offers a promising avenue for the discovery of next-generation therapeutics.

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  • BenchChem. (2025). Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry. BenchChem Technical Document.
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  • Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Organic Letters, 19(14), 3596-3599.
  • IntechOpen. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles.
  • El-Ghanam, A., et al. (2015). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 20(4), 6989-7001.
  • Nefzi, A., et al. (2006). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold.
  • Park, H., et al. (2009). Efficient Parallel Synthesis of Privileged Benzopyranylpyrazoles via Regioselective Condensation of β-Keto Aldehydes with Hydrazines.
  • Manyem, S., et al. (2007). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines.
  • Touzani, R., et al. (2003). Efficient Solution Phase Combinatorial Access to a Library of Pyrazole- and Triazole-Containing Compounds.
  • Wang, Y., et al. (2019). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry, 17(18), 4529-4533.
  • ResearchGate. (n.d.). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines.
  • Ekinci, D., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900.
  • Aslam, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 406.
  • Al-Majid, A. M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1014-1049.
  • MDPI. (2026). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements.
  • ResearchGate. (n.d.). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction.
  • Morphy, J. R., et al. (1997). Analytical methods for quality control of combinatorial libraries. Molecular Diversity, 3(1), 41-52.
  • Hartwig, J. F. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research, 52(7), 1789-1803.
  • Zora, M., et al. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(15), 6206-6213.
  • Cheng, Y., et al. (2003). Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries.
  • BenchChem. (2025). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. BenchChem Technical Document.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. BenchChem Technical Document.
  • Zhang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3169.
  • MDPI. (2021).
  • Reaction Chemistry & Engineering. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
  • CD Genomics. (n.d.). Quality Control in NGS Library Preparation Workflow.
  • Organic & Biomolecular Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • ResearchGate. (n.d.). Synthesis of Highly Functionalized Pyrazoles Using AlCl3 as Catalyst.
  • Kyung Hee University. (2020).
  • BenchChem. (n.d.). 5-methyl-1-propyl-1H-pyrazole|High-Quality Research Chemical.
  • MDPI. (2021).
  • ResearchGate. (n.d.). C−H Functionalization Reactions of 1‐Aryl‐5‐pyrazolones.
  • Journal of Pharmaceutical and Biological Sciences. (n.d.).
  • MDPI. (2023).
  • PubChem. (n.d.). 5-methyl-1-propyl-1h-pyrazole-4-carboxylic acid.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 5-Methyl-1-propyl-1H-pyrazole

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the regioselective synthesis of N-alkylated pyrazoles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the regioselective synthesis of N-alkylated pyrazoles. Synthesizing 5-methyl-1-propyl-1H-pyrazole with high yield and isomeric purity is notoriously difficult. Standard direct alkylation of 3-methylpyrazole overwhelmingly favors the less sterically hindered 1-propyl-3-methylpyrazole isomer.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to invert this selectivity and maximize your yield of the 5-methyl target.

Part 1: Troubleshooting Guides & FAQs

Q1: I am trying to synthesize 5-methyl-1-propyl-1H-pyrazole by reacting 3-methylpyrazole with 1-bromopropane and sodium hydride (NaH). My NMR shows a 9:1 ratio favoring the wrong isomer. Why is this happening, and how do I fix it?

A1: This is a classic thermodynamic and kinetic issue. When you deprotonate 3-methylpyrazole (which exists in tautomeric equilibrium with 5-methylpyrazole), the resulting pyrazolide anion is ambidentate. However, the methyl group at the C3/C5 position creates significant steric bulk. During the SN2 nucleophilic attack on 1-bromopropane, the nitrogen furthest from the methyl group is far more accessible. Consequently, direct base-catalyzed alkylation heavily favors 1-propyl-3-methylpyrazole.

The Fix: Abandon direct chemical alkylation unless you are willing to use complex, multi-step protecting group strategies. Instead, construct the pyrazole ring de novo using a regioselective condensation approach, specifically the enaminone route (see Protocol A). Alternatively, emerging biocatalytic methods using engineered Homo sapiens nicotinamide N-methyltransferase (NMT) variants have demonstrated >97% regioselectivity for the sterically hindered 5-substituted isomers during enzymatic haloalkane alkylation [2].

Q2: I switched to a de novo synthesis using 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal) and propylhydrazine. My yield of the 5-methyl isomer improved, but I still get a 60:40 mixture of regioisomers. How can I push this to >95%?

A2: The acetal route is problematic because the hydrolysis of the acetal to the aldehyde competes with the hydrazine condensation. If the ketone reacts with the hydrazine before the aldehyde is fully unmasked, you lose regiocontrol.

The Fix: Replace the acetal with an enaminone, specifically 4-(dimethylamino)-3-buten-2-one . Enaminones offer a highly polarized, stable push-pull electronic system. The terminal, less sterically hindered NH₂ group of propylhydrazine selectively attacks the highly electrophilic β -carbon (C4) of the enaminone in an addition-elimination mechanism, expelling dimethylamine. The internal, secondary amine (NH-Pr) then cyclizes onto the C2 carbonyl. Because the N-Pr nitrogen bonds directly to the carbonyl carbon (which bears the methyl group), the resulting product is exclusively 5-methyl-1-propyl-1H-pyrazole [1].

(Note: If you are attempting to synthesize more complex 1,3,5-trisubstituted derivatives, alternative methods such as the cyclization of N-alkylated tosylhydrazones with terminal alkynes can also bypass traditional regioselectivity issues [3].)

Q3: During the enaminone condensation, I am seeing incomplete conversion and the formation of dark tar-like byproducts. What parameters should I adjust?

A3: Tar formation in hydrazine-enaminone condensations is typically caused by auto-oxidation of the alkylhydrazine or polymerization of the enaminone under overly harsh conditions.

The Fix:

  • Temperature & Solvent: Do not use high-boiling solvents like DMF or toluene unless necessary. Refluxing in absolute ethanol (78°C) is sufficient and provides a self-limiting temperature that prevents thermal degradation.

  • Hydrazine Source: Free propylhydrazine is highly prone to oxidation. Use propylhydrazine hydrochloride and neutralize it in situ with a mild base like sodium acetate (NaOAc). This maintains a buffered, slightly acidic environment (pH 4-5) which optimally activates the enaminone carbonyl for cyclization without causing side reactions.

Part 2: Data Presentation

Table 1: Comparison of Synthetic Routes for 1-Propyl-5-methylpyrazole
Synthetic RouteSubstrates / ReagentsMajor Isomer FormedTypical YieldRegioselectivity (5-Me : 3-Me)
Direct Alkylation 3-Methylpyrazole, PrI, NaH3-Methyl-1-propyl-1H-pyrazole70-85%10 : 90
Acetal Condensation 4,4-Dimethoxy-2-butanone, PrNHNH₂Mixture50-60%60 : 40
Enaminone Condensation 4-(Dimethylamino)-3-buten-2-one, PrNHNH₂5-Methyl-1-propyl-1H-pyrazole 80-92% > 95 : 5
Enzymatic Alkylation 3-Methylpyrazole, PrI, Engineered NMT5-Methyl-1-propyl-1H-pyrazole 35-50%> 97 : 3

Part 3: Mandatory Visualization

Mechanistic Pathway

Mechanism Enaminone 4-(Dimethylamino)-3-buten-2-one (Electrophile) AddElim Addition-Elimination at β-carbon (NH2 attacks C4, expels HNMe2) Enaminone->AddElim Hydrazine Propylhydrazine (Nucleophile) Hydrazine->AddElim Intermediate Hydrazone Intermediate (Pr-NH-NH-CH=CH-CO-Me) AddElim->Intermediate Cyclization Intramolecular Cyclization (Pr-NH attacks Carbonyl C2) Intermediate->Cyclization WrongIsomer 3-Methyl-1-propyl-1H-pyrazole (Avoided) Intermediate->WrongIsomer Sterically Blocked Product 5-Methyl-1-propyl-1H-pyrazole (Exclusive Regioisomer) Cyclization->Product Favored Pathway

Mechanistic pathway of the enaminone condensation ensuring 5-methyl regioselectivity.

Experimental Workflow

Workflow Step1 Step 1: Preparation Mix Enaminone & Propylhydrazine HCl in EtOH Step2 Step 2: Buffering Add NaOAc to maintain pH 4-5 Step1->Step2 Step3 Step 3: Reflux Heat at 78°C for 4-6 hours Step2->Step3 Step4 Step 4: Workup Quench with H2O, extract with EtOAc Step3->Step4 Step5 Step 5: Purification Silica Gel Column (Hexane/EtOAc) Step4->Step5

Step-by-step experimental workflow for the regioselective synthesis of the pyrazole.

Part 4: Experimental Protocols

Protocol A: Regioselective De Novo Synthesis (Enaminone Route)

Objective: Synthesize 5-methyl-1-propyl-1H-pyrazole via the condensation of 4-(dimethylamino)-3-buten-2-one and propylhydrazine hydrochloride.

Reagents:

  • 4-(dimethylamino)-3-buten-2-one (1.0 eq)

  • Propylhydrazine hydrochloride (1.1 eq)

  • Anhydrous Sodium Acetate (NaOAc) (1.1 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve propylhydrazine hydrochloride (1.1 eq) in absolute ethanol to achieve a 0.5 M concentration.

  • Buffering (Critical Step): Add anhydrous sodium acetate (1.1 eq) to the solution. Stir for 15 minutes at room temperature. Causality: The NaOAc neutralizes the hydrochloride salt to generate the free hydrazine in situ while creating an acetate buffer. This prevents the auto-oxidation of the free hydrazine and optimally protonates the enaminone carbonyl to accelerate cyclization without triggering polymerization.

  • Addition: Slowly add 4-(dimethylamino)-3-buten-2-one (1.0 eq) dropwise to the stirring mixture over 10 minutes.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 78°C (reflux) for 4-6 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3) or LC-MS until the enaminone is completely consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Partition the resulting residue between ethyl acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via silica gel flash chromatography (gradient elution: 100% Hexane to 80:20 Hexane/EtOAc) to isolate the pure 5-methyl-1-propyl-1H-pyrazole as a pale yellow to colorless oil.

References

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. URL:[Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. National Institutes of Health (NIH) / Angewandte Chemie. URL:[Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal / Organic Letters. URL:[Link]

Optimization

Technical Support Center: Purification &amp; Resolution of 5-Methyl-1-propyl-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address one of the most notorious challenges in heterocyclic chemistry: the separation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address one of the most notorious challenges in heterocyclic chemistry: the separation of N-alkylated pyrazole regioisomers.

When synthesizing 5-methyl-1-propyl-1H-pyrazole via the alkylation of 3(5)-methylpyrazole, researchers inevitably generate a mixture of the 1,3- and 1,5-isomers. Because these molecules share nearly identical physical properties, standard purification workflows often fail. This guide breaks down the causality behind these failures and provides validated, step-by-step solutions to isolate your target compound.

Part 1: Troubleshooting Synthesis & Regioselectivity

Q: Why does standard silica gel chromatography fail to separate 1-propyl-3-methylpyrazole and 1-propyl-5-methylpyrazole? A: Standard normal-phase chromatography relies on differences in dipole moments and hydrogen-bonding capabilities. Because the propyl group acts purely via weak inductive effects, its position (N1 vs. N2) relative to the methyl group does not significantly perturb the overall electronic distribution or the basicity of the unsubstituted nitrogen. Consequently, both regioisomers exhibit nearly identical retention factors ( Rf​ ) on silica. To overcome this, you must shift from polarity-based separation to shape-based separation or chemical derivatization.

Q: How can I selectively synthesize the 1,5-isomer to bypass downstream purification? A: Prevention is the most elegant solution. Standard N-alkylation of 3(5)-methylpyrazole under basic conditions (e.g., K₂CO₃/DMSO) inherently favors the less sterically hindered N1 position, yielding predominantly the 1,3-isomer[1]. To invert this regioselectivity, use a 1 (such as MgBr₂). The magnesium ion coordinates with the pyrazole nitrogens, altering the transition state to direct the incoming propyl halide toward the more hindered N2 position, thereby favoring the 1,5-isomer[1]. Alternatively, biocatalytic approaches using 2 have demonstrated highly selective N-alkylation of pyrazoles[2].

Part 2: Advanced Separation Strategies

Q: Can rectification (fractional distillation) effectively separate these isomers at scale? A: Yes, but it requires precise engineering. The boiling points of 1,3- and 1,5-dialkylpyrazoles differ by only a few degrees. Relying on thermodynamic phase equilibrium data for analogous dialkylpyrazoles, successful separation demands a 3 operating at a working reflux ratio of at least 3.0[3]. This setup ensures the more volatile isomer is systematically enriched in the vapor phase, allowing the isolation of the target isomer with >98.5% purity[3].

Q: Is there a chemical derivatization method to isolate the 1,5-isomer? A: Yes, by exploiting the "Adjacent Lone Pair Effect." Research indicates a 4 between 3- and 5-alkylpyrazole isomers[4]. When treated with n-butyllithium (n-BuLi), the 1,3-isomer is rapidly deprotonated at the C5 position. In stark contrast, the 1,5-isomer is completely unreactive under identical conditions due to diminished π -resonance and attractive electrostatic interactions within the ring[4]. By quenching the lithiated 1,3-isomer with a bulky electrophile like trimethylsilyl chloride (TMSCl), you drastically alter its polarity, allowing the unreacted 1,5-isomer to be easily separated via standard silica gel chromatography.

Part 3: Quantitative Data Presentation

Table 1: Comparison of Purification Strategies for 1-Propyl-5-methylpyrazole
Purification StrategyMechanism of SeparationKey Parameters / RequirementsProsCons
Fractional Rectification Boiling point differential>15.3 theoretical plates, Reflux ratio ≥ 3Scalable, solvent-free, retains both isomersHigh energy cost, thermal degradation risk
Preparative HPLC Spatial recognition / Steric fitPolysaccharide-based stationary phaseHigh purity (>99% ee/de equivalent)Low throughput, expensive media
Chemical Derivatization Selective C5 deprotonationn-BuLi, TMSCl quench at -78 °CUses standard silica gel, highly definitiveRequires cryogenic conditions, sacrifices the 1,3-isomer

Part 4: Experimental Protocol (Self-Validating System)

Isolation of 5-Methyl-1-propyl-1H-pyrazole via Selective Deprotonation

This protocol utilizes the reactivity differential described above to chemically alter the unwanted 1,3-isomer, leaving the 1,5-isomer untouched for easy chromatographic isolation.

Step 1: Reaction Setup (Anhydrous Conditions)

  • Action: Dissolve the isomeric mixture (10 mmol) in anhydrous THF (20 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Causality: Cryogenic temperatures prevent unwanted nucleophilic attack on the alkyl groups and ensure the base acts strictly as a deprotonating agent.

Step 2: Selective Deprotonation

  • Action: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 10 minutes. Stir for 1 hour at -78 °C.

  • Causality: The strong base selectively deprotonates the C5 position of the 1,3-isomer. The 1,5-isomer remains inert due to the "Adjacent Lone Pair Effect" and local electrostatic repulsion.

Step 3: Electrophilic Quench

  • Action: Add Trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Causality: TMSCl reacts exclusively with the lithiated 1,3-isomer, forming 1-propyl-3-methyl-5-(trimethylsilyl)-1H-pyrazole. This bulky, non-polar silyl group drastically reduces the molecule's polarity.

Step 4: Chromatographic Separation (Self-Validation)

  • Action: Quench the reaction with saturated aqueous NH₄Cl (10 mL), extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Load the crude mixture onto a standard silica gel column and elute with Hexane/EtOAc (9:1).

  • Validation Check: Monitor via TLC. The TMS-derivatized 1,3-isomer will elute rapidly near the solvent front ( Rf​ ~ 0.8), while the unreacted, pure 5-methyl-1-propyl-1H-pyrazole will elute significantly later ( Rf​ ~ 0.3).

Step 5: Analytical Verification

  • Action: Analyze the isolated target fraction via ¹H NMR (CDCl₃).

  • Validation Check: Confirm the presence of the C4 pyrazole proton singlet (typically around 5.9–6.0 ppm) and verify the complete absence of the TMS signal (~0 ppm). The chemical shift of the methyl group will also definitively confirm the 1,5-regioisomer structure.

Part 5: Workflow Visualization

G A 3(5)-Methylpyrazole + Propyl Halide B N-Alkylation (Base/Solvent) A->B C Isomeric Mixture: 1,3- & 1,5-Isomers B->C Steric/Electronic Factors D Fractional Rectification (>15 Theoretical Plates) C->D BP Difference E Prep HPLC (Polysaccharide Phase) C->E Spatial Recognition F Chemical Derivatization (Selective C5 Deprotonation) C->F Reactivity Diff G Pure 5-Methyl-1-propyl- 1H-pyrazole D->G E->G F->G

Workflow for the synthesis and purification of 5-methyl-1-propyl-1H-pyrazole regioisomers.

References

  • BenchChem. "Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole." 1

  • NIH / ChemCatChem. "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes."2

  • ResearchGate / Russian Journal of Applied Chemistry. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures."3

  • ResearchGate / Chemistry - A European Journal. "Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles: The 'Adjacent Lone Pair Effect' Demystified." 4

Sources

Troubleshooting

Technical Support Center: Purification and Impurity Removal of 5-Methyl-1-propyl-1H-pyrazole

Target Audience: Researchers, scientists, and drug development professionals. Scope: Advanced troubleshooting and self-validating methodologies for the isolation of 5-methyl-1-propyl-1H-pyrazole from crude N-alkylation r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Scope: Advanced troubleshooting and self-validating methodologies for the isolation of 5-methyl-1-propyl-1H-pyrazole from crude N-alkylation reaction mixtures.

Executive Overview & Mechanistic Context

As a Senior Application Scientist, I frequently observe researchers struggling with the purification of alkylated pyrazoles. The synthesis of 5-methyl-1-propyl-1H-pyrazole via the N-alkylation of 3(5)-methylpyrazole inherently produces a complex crude mixture. Because the pyrazolate anion is an ambident nucleophile, alkylation yields two distinct regioisomers: the sterically favored 3-methyl-1-propyl-1H-pyrazole and the target 5-methyl-1-propyl-1H-pyrazole[1].

To achieve pharmaceutical-grade purity, you must design a purification workflow that exploits the subtle physicochemical differences between these regioisomers, rather than relying on standard, generalized wash steps.

Mechanism SM 3(5)-Methylpyrazole Anion Pyrazolate Anion (Ambident Nucleophile) SM->Anion Base (e.g., K2CO3) Iso3 3-Methyl-1-propyl-1H-pyrazole (Major Impurity) Anion->Iso3 N1 Alkylation (Sterically Favored) Iso5 5-Methyl-1-propyl-1H-pyrazole (Target Product) Anion->Iso5 N2 Alkylation (Sterically Hindered)

Caption: Ambident nucleophilic attack leading to pyrazole regioisomers during N-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is the 3-methyl-1-propyl-1H-pyrazole regioisomer the most persistent impurity? A: The starting material, 3-methylpyrazole, exists in a tautomeric equilibrium. When deprotonated by a base (e.g., K₂CO₃), the resulting pyrazolate anion can be alkylated at either nitrogen[2]. The N1 position (adjacent to the hydrogen) is significantly less sterically hindered than the N2 position (adjacent to the methyl group). Consequently, standard alkylation conditions naturally favor the formation of the 3-methyl-1-propyl-1H-pyrazole impurity.

Q2: Why does the 5-methyl isomer elute faster than the 3-methyl isomer on normal-phase silica gel? A: This is a critical causality to understand for successful chromatography. Silica gel separates compounds based on hydrogen bonding and dipole interactions with its surface silanol groups[3]. In the 5-methyl isomer, the bulky methyl group is directly adjacent to the N-propyl group, creating a steric shield around the basic N2 lone pair. This shielding prevents strong interactions with the acidic silica. Conversely, the 3-methyl isomer has an exposed N2 lone pair, causing it to bind more tightly to the stationary phase and elute later[4].

Impurity Profiling & Data Presentation

To engineer a successful purification protocol, we must compartmentalize the impurities and target them sequentially.

Table 1: Typical Impurity Profile & Removal Strategy
ImpuritySource / CausePhysical Property ExploitedRecommended Removal Method
Inorganic Salts (K₂CO₃) Reaction baseHigh aqueous solubilityPhase 1: Aqueous Extraction
Solvent Residues (DMF/DMSO) Reaction mediumHigh polarity / Water partitionPhase 1: Aqueous Extraction
1-Bromopropane Excess alkylating agentLow boiling point (71 °C)Phase 2: Vacuum Distillation
3-Methyl-1-propyl-1H-pyrazole Regioisomeric byproductSteric shielding of N2 (Polarity)Phase 3: Column Chromatography
Table 2: Chromatographic Optimization Data (Silica Gel)

Data represents typical retention factors (Rf) for the regioisomers on standard 230-400 mesh silica gel.

Solvent System (Hexane:EtOAc)5-Methyl Isomer Rf3-Methyl Isomer RfΔRfSuitability
1:1 0.850.800.05Poor (Co-elution)
4:1 0.550.400.15Good (Standard Preparative)
9:1 0.350.200.15Excellent (High Purity)

Step-by-Step Purification Methodologies

Workflow Crude Crude Reaction Mixture (Isomers, Salts, Solvents) Aqueous Phase 1: Aqueous Extraction (Removes Salts & DMF/DMSO) Crude->Aqueous Distillation Phase 2: Vacuum Distillation (Removes Propyl Halide) Aqueous->Distillation Chromatography Phase 3: Silica Chromatography (Separates Regioisomers) Distillation->Chromatography Pure Pure 5-Methyl-1-propyl-1H-pyrazole (>99% Purity) Chromatography->Pure

Caption: Three-phase purification workflow for isolating 5-methyl-1-propyl-1H-pyrazole from crude mixtures.

Phase 1: Aqueous Workup (Removing Salts & Polar Solvents)

Causality: High-boiling polar aprotic solvents like DMF or DMSO will completely disrupt the partitioning in silica gel chromatography, leading to severe band broadening and co-elution.

  • Dilute the crude reaction mixture with 3 volumes of Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with:

    • 2 x volumes of 5% aqueous LiCl solution (LiCl aggressively pulls DMF/DMSO into the aqueous phase).

    • 1 x volume of saturated brine (NaCl) to remove residual moisture.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validating Check: The concentrated oil should have no discernible odor of sulfur (DMSO) or amine (DMF). If the odor persists, re-dissolve in EtOAc and repeat the LiCl wash.

Phase 2: Fractional Distillation (Removing Volatiles)

Causality: Unreacted alkylating agents (like 1-bromopropane) will streak through a chromatography column. Exploiting their low boiling points allows for rapid, solvent-free removal.

  • Transfer the concentrated crude oil to a short-path distillation apparatus.

  • Apply a moderate vacuum (10–20 mmHg).

  • Gently heat the pot to 40–50 °C. The unreacted 1-bromopropane (BP ~71 °C at atmospheric pressure) will flash off and collect in the receiving flask.

  • Retain the pot residue, which now contains a highly concentrated mixture of the two pyrazole regioisomers.

  • Self-Validating Check: Weigh the pot residue. The mass should closely align with the theoretical yield of the combined pyrazole isomers. A significantly higher mass indicates incomplete removal of volatiles.

Phase 3: Flash Column Chromatography (Regioisomer Separation)

Causality: As established, the 5-methyl isomer is less polar due to steric shielding. We must use a highly non-polar solvent system to force the isomers to interact heavily with the silica, maximizing the ΔRf[3].

  • Column Packing: Pack a column with standard grade silica gel (230-400 mesh) using 100% Hexane as a slurry.

  • Dry Loading: Dissolve the pot residue in a minimal amount of dichloromethane (DCM), add a small amount of silica gel, and evaporate to a dry powder. Load this powder onto the top of the column. Do not liquid-load, as the concentrated isomers will cause immediate band broadening.

  • Elution: Elute isocratically with a 9:1 Hexane:Ethyl Acetate mixture[4].

  • Fraction Collection: Collect small fractions. The 5-methyl-1-propyl-1H-pyrazole will elute first.

  • Self-Validating Check (TLC): Spot fractions on a TLC plate and develop in 4:1 Hexane:EtOAc. You must observe a single, distinct UV-active spot. If a fraction shows a figure-eight or two spots, it is a mixed fraction and must be discarded or recycled.

  • Self-Validating Check (NMR): Post-isolation, run a ¹H NMR. The definitive proof of regioisomeric purity is the chemical shift of the pyrazole ring protons and the methyl group. The methyl protons in the 5-methyl isomer are shielded by the adjacent N-propyl group and will appear slightly upfield compared to the 3-methyl isomer. The complete absence of the secondary methyl peak confirms >99% purity.

References

  • [4] Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Divulga UAB. Available at:[Link]

  • [1] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,5-Disubstituted Pyrazoles

Welcome to the Application Scientist Troubleshooting Portal. As researchers and drug development professionals, you are well aware that the pyrazole core is a privileged pharmacophore.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. As researchers and drug development professionals, you are well aware that the pyrazole core is a privileged pharmacophore. However, achieving high regioselectivity—specifically isolating the 1,5-disubstituted isomer over the thermodynamically or kinetically favored 1,3-isomer—is one of the most notorious pitfalls in heterocyclic chemistry.

This guide is designed to move beyond generic protocols. Here, we dissect the causality behind regioselective failures and provide self-validating workflows to ensure your synthetic campaigns succeed.

Part 1: The Regioselectivity Conundrum (FAQs)

Q: Why does my standard Knorr condensation consistently yield the 1,3-isomer instead of my target 1,5-isomer? A: This is a classic kinetic trap. In a standard Knorr pyrazole synthesis using an asymmetric 1,3-dicarbonyl and a monosubstituted hydrazine, the reaction is governed by kinetic control. The terminal, more nucleophilic nitrogen (NH₂) of the hydrazine attacks the most electrophilic (and least sterically hindered) carbonyl carbon first. Subsequent cyclization of the internal secondary nitrogen (NH) onto the remaining carbonyl dictates that the bulkier substituent ends up at the 3-position, yielding the 1,3-disubstituted pyrazole. To access the 1,5-isomer, you must bypass this kinetic pathway by using alternative electrophiles (like enaminones) or transition-metal catalysis that alters the mechanism from a simple condensation to a directed cycloisomerization cascade[1].

Q: How can I definitively differentiate between the 1,3- and 1,5-isomers in my post-reaction analysis? A: Relying solely on LC-MS or 1H-NMR is a critical pitfall, as the molecular weights are identical and proton shifts can be highly ambiguous. The gold standard for distinguishing these regioisomers is ¹³C-NMR. The C4 carbon of the pyrazole ring is highly sensitive to the steric and electronic environment of the adjacent C3 and C5 substituents[2]. Furthermore, 2D NMR (NOESY or HMBC) is required to observe the spatial correlation between the N1-substituent (e.g., N-phenyl protons) and the C5-substituent protons. If a strong NOE cross-peak is present, you have successfully synthesized the 1,5-isomer.

Q: If dicarbonyls fail, what is the most reliable precursor for 1,5-regioselectivity? A: Transitioning from 1,3-diketones to dimethylaminomethylene derivatives (enaminones) or α,β-unsaturated cyanoesters is highly recommended. For instance, reacting a dimethylaminomethylene group with phenylhydrazine heavily biases the initial nucleophilic attack, forcing the cyclization to yield the 1,5-disubstituted pyrazole[3]. Alternatively, Ruthenium-catalyzed cyclocondensation of secondary propargyl alcohols with hydrazines forces a specific Michael addition sequence, placing the bulky group exclusively at the 1,5-position[1].

Mechanistic bifurcation in pyrazole synthesis highlighting regioselectivity control.

Part 2: Quantitative Data & Strategy Comparison

To make informed decisions on which synthetic route to adopt, review the quantitative summary below. This table contrasts traditional methods against modern catalytic approaches based on recent literature[1],[3],[4].

Synthetic StrategyKey Reagents / PrecursorsCatalyst & ConditionsTypical YieldRegioselectivity (1,5 vs 1,3)
Standard Knorr 1,3-Diketone + HydrazineEtOH, Reflux70–85%Poor (< 1:9 ratio)
Enaminone Cyclization Dimethylaminomethylene + HydrazineAcOH / H₂O, Room Temp~93%Excellent (> 9:1 ratio)
Ru-Catalyzed Route Propargyl alcohol + HydrazineRu Cyclopentadienone75–90%High (> 9:1 ratio)
Cu-Catalyzed (US) α,β-Cyanoester + HydrazineCu(PPh₃)₂NO₃, Ultrasound85–95%Excellent (> 95:5 ratio)
Photocatalytic Arenediazonium + Cyclopropanol[Ru(bpy)₃]²⁺, Blue Light, 20 min80–95%Excellent (> 95:5 ratio)

Part 3: Troubleshooting & Self-Validating Workflows

When your reaction yields a complex mixture, follow this logical progression to identify and rectify the failure point.

Troubleshooting workflow for validating and correcting pyrazole regioselectivity.

Part 4: Validated Experimental Protocol

Methodology: Ultrasound-Assisted Cu(I)-Catalyzed Synthesis of 1,5-Disubstituted Pyrazoles Objective: Achieve >95% 1,5-regioselectivity while minimizing reaction time and thermal degradation. Causality Focus: Ultrasound irradiation induces acoustic cavitation, creating localized hot spots that accelerate the cyclocondensation. Concurrently, the Cu(I) catalyst coordinates the cyanoester, sterically directing the hydrazine attack to strictly favor the 1,5-regioisomer[1].

Step 1: Reagent Preparation

  • Dissolve the substituted hydrazine (1.0 equiv) and the α,β-unsaturated cyanoester (1.0 equiv) in ethanol.

  • Scientist Insight: Ensure the hydrazine is freshly liberated if using a hydrochloride salt. Protonation of the nucleophilic nitrogen will stall the initial Michael addition and lead to unreacted starting material.

Step 2: Catalyst Introduction

  • Add 10 mol% of Cu(PPh₃)₂NO₃ catalyst to the mixture.

  • Scientist Insight: The bulky triphenylphosphine ligands on the copper center are critical. They create a sterically demanding pocket that blocks the kinetic 1,3-attack pathway, forcing the thermodynamic 1,5-pathway.

Step 3: Ultrasound Irradiation

  • Submerge the reaction vessel in an ultrasonic bath and irradiate at room temperature for 20–30 minutes.

  • Scientist Insight: Monitor the temperature of the bath. If it exceeds 40°C, add ice. Excessive bulk heating overrides the localized cavitation effect, potentially leading to undesired thermal degradation or a drop in regiocontrol.

Step 4: Self-Validating Work-up

  • Quench the reaction, filter the catalyst through a short Celite pad, extract with ethyl acetate, wash with brine, and concentrate in vacuo.

  • Self-Validation: Run a crude ¹³C-NMR immediately. If the C4 carbon peak appears shifted significantly compared to your 1,3-isomer baseline, the regioselective steering was successful. Recrystallize from an appropriate solvent system (e.g., AcOH/H₂O) to remove trace 1,3-isomer impurities[3].

References[1] Title: Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles | Source: IntechOpen | URL:Verified Link[2] Title: THE SELECTIVE SYNTHESIS OF 1,5-DISUBSTITUTED PYRAZOLES AND STRUCTURAL ELUCIDATION OF 1,3- AND 1,5-DISUBSTITUTED PYRAZOLES | Source: Chemistry Letters - Oxford Academic | URL:Verified Link[3] Title: Practical Preparation of a 1,3,5-Trisubstituted Pyridazin-4(1H)-one Using Selective C1 Unit Insertion and Cyclization | Source: Organic Process Research & Development - ACS Publications | URL:Verified Link[4] Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | Source: MDPI | URL:Verified Link

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Troubleshooting

Technical Support Center: Workup Procedure for 5-Methyl-1-propyl-1H-pyrazole Synthesis

Welcome to the technical support center for the synthesis of 5-methyl-1-propyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-methyl-1-propyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup and purification of this compound. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

I. Overview of the Synthesis and Workup Strategy

The synthesis of 5-methyl-1-propyl-1H-pyrazole typically involves the condensation of a 1,3-dicarbonyl compound with propylhydrazine.[1][2] A common synthetic route is the Knorr pyrazole synthesis. While the reaction itself is often straightforward, the subsequent workup and purification are critical for obtaining a high-purity product. The primary goal of the workup is to remove unreacted starting materials, catalysts, and any side products.

A typical workup strategy for pyrazole synthesis involves several key steps, which are visualized in the workflow diagram below. This process is designed to isolate the desired pyrazole product by taking advantage of its chemical properties, such as its basicity.

G cluster_reaction Reaction cluster_workup Workup & Purification Reaction_Mixture Crude Reaction Mixture (Product, Unreacted Starting Materials, Byproducts) Solvent_Removal Solvent Removal (Concentration under reduced pressure) Reaction_Mixture->Solvent_Removal Dissolution Dissolution in Organic Solvent (e.g., Ethyl Acetate, DCM) Solvent_Removal->Dissolution Acidic_Wash Acidic Wash (1M HCl) (Separates basic pyrazole from non-basic impurities) Dissolution->Acidic_Wash Separation1 Phase Separation Acidic_Wash->Separation1 Organic_Layer1 Organic Layer (Non-basic impurities, unreacted dicarbonyl) Separation1->Organic_Layer1 Discard Aqueous_Layer1 Aqueous Layer (Protonated pyrazole salt) Separation1->Aqueous_Layer1 Basification Basification (1M NaOH) (Neutralizes the pyrazole salt) Aqueous_Layer1->Basification Extraction Extraction with Organic Solvent Basification->Extraction Separation2 Phase Separation Extraction->Separation2 Aqueous_Layer2 Aqueous Layer (Discard) Separation2->Aqueous_Layer2 Discard Organic_Layer2 Organic Layer (Purified pyrazole) Separation2->Organic_Layer2 Drying Drying (e.g., Na₂SO₄) Organic_Layer2->Drying Final_Solvent_Removal Final Solvent Removal Drying->Final_Solvent_Removal Pure_Product Pure 5-Methyl-1-propyl-1H-pyrazole Final_Solvent_Removal->Pure_Product

Caption: General workup workflow for pyrazole synthesis.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of 5-methyl-1-propyl-1H-pyrazole.

Issue 1: Low Yield After Workup

Q: I've completed the synthesis, but after the extraction and purification steps, my final yield is significantly lower than expected. What are the potential causes and how can I mitigate this?

A: Low yield is a frequent challenge and can be attributed to several factors throughout the workup process. A systematic approach is crucial for diagnosis.

Possible Causes & Solutions:

  • Incomplete Reaction: The issue might originate from the reaction itself.

    • Troubleshooting: Before initiating the workup, it's essential to confirm the reaction has gone to completion. This can be monitored by Thin Layer Chromatography (TLC).[2][3] If starting material is still present, consider extending the reaction time or increasing the temperature.[1]

  • Product Loss During Extraction: The pyrazole, being weakly basic, can be lost if the pH is not carefully controlled during the acid-base extraction.[1][4]

    • Troubleshooting:

      • Acidic Wash: When washing with an acid (e.g., 1M HCl) to form the pyrazole salt, ensure thorough mixing to facilitate the transfer of the protonated pyrazole into the aqueous layer.[1][4] It is advisable to perform the acidic wash multiple times and combine the aqueous extracts.[1]

      • Basification: During the subsequent basification of the aqueous layer to recover the pyrazole, add the base (e.g., 1M NaOH) slowly and with stirring until the solution is distinctly basic.[1][4] Inadequate basification will result in incomplete precipitation or extraction of the product.

  • Emulsion Formation: During the liquid-liquid extraction, an emulsion layer can form between the organic and aqueous phases, trapping the product.

    • Troubleshooting: To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel. In some cases, allowing the mixture to stand for an extended period can also help.

  • Product Volatility: While 5-methyl-1-propyl-1H-pyrazole is not extremely volatile, some loss can occur during solvent removal under high vacuum or with excessive heating.

    • Troubleshooting: Remove the solvent under reduced pressure at a moderate temperature.

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows impurities when analyzed by NMR or GC-MS. What are the likely culprits and how can I improve the purity?

A: The presence of impurities is a common problem, often stemming from side reactions or incomplete removal of starting materials.[1]

Common Impurities and Purification Strategies:

Impurity TypeIdentificationCauseRecommended Purification Method
Unreacted 1,3-Dicarbonyl Peaks corresponding to the dicarbonyl compound in NMR/GC-MS.Incomplete reaction.[1]Column Chromatography: This is often effective for removing unreacted dicarbonyl compounds.[1]
Unreacted Propylhydrazine Signals of propylhydrazine in NMR/GC-MS.Incorrect stoichiometry or incomplete reaction.[1][5]Acidic Wash: Hydrazines are basic and will be converted to their water-soluble salts during the acidic wash, effectively removing them from the organic layer.[1]
Regioisomers Duplicate sets of peaks in the NMR spectrum.[1]Use of an unsymmetrical 1,3-dicarbonyl can lead to the formation of isomeric pyrazole products.[1][5]Column Chromatography: Careful selection of the eluent system is crucial for separating regioisomers.[1] Recrystallization: Fractional recrystallization can sometimes be effective if the isomers have different solubilities.[1]
Colored Impurities The final product has a yellow or reddish tint.[1]Side reactions involving the hydrazine starting material can produce colored byproducts.[1]Activated Charcoal Treatment: Adding activated charcoal to a solution of the crude product can adsorb colored impurities.[1] Acid-Base Extraction: This method is effective at leaving non-basic colored impurities in the organic phase.[1][4]
Issue 3: Difficulty with Crystallization/Precipitation

Q: After basifying the aqueous layer, my product is not precipitating out, or it's forming an oil. What should I do?

A: The physical state of the isolated pyrazole can depend on its purity and the specific conditions of the workup.

Troubleshooting Steps:

  • Ensure Complete Basification: Use pH paper to confirm that the aqueous solution is sufficiently basic. Incomplete neutralization will keep the pyrazole in its more soluble salt form.[4]

  • Back-Extraction: If the product oils out or does not precipitate, it can be extracted back into an organic solvent like ethyl acetate or dichloromethane.[1][4] Perform multiple extractions and combine the organic layers.

  • Induce Crystallization: If you have a purified, oily product, you can try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the oil.

    • Seeding: If available, add a small crystal of the pure product to the oil.

    • Solvent Addition: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes) and cool the mixture.

III. Frequently Asked Questions (FAQs)

Q1: What is the purpose of the acidic wash in the workup?

A1: Pyrazoles are weakly basic due to the lone pair of electrons on one of the nitrogen atoms.[1][4] The acidic wash (e.g., with 1M HCl) protonates the pyrazole, forming a water-soluble salt.[4][6] This allows for the separation of the desired product from non-basic impurities, which will remain in the organic layer.[1]

Q2: Can I use a different acid or base for the extraction?

A2: Yes, other dilute mineral acids like sulfuric acid can be used for the acidic wash.[4] For basification, other bases such as sodium bicarbonate can be used, although a stronger base like sodium hydroxide is often more effective for ensuring complete deprotonation of the pyrazole salt.[4]

Q3: Is column chromatography always necessary?

A3: Not always. If the acid-base extraction effectively removes all impurities and the product crystallizes easily to a high purity, column chromatography may not be required.[1] However, for the removal of certain impurities like regioisomers or unreacted dicarbonyl compounds, column chromatography is often the most effective method.[1][7][8][9]

Q4: My reaction mixture is a dark color. Will this affect my workup?

A4: A dark-colored reaction mixture is common, often due to side reactions of the hydrazine.[1] While this can make visualizing the layers during extraction more difficult, the acid-base workup is typically effective at removing these colored impurities.[1] If the final product is still colored, treatment with activated charcoal can be beneficial.[1]

IV. Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Workup
  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Dissolution: Dissolve the crude residue in an organic solvent such as ethyl acetate or dichloromethane.[1]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl. Shake vigorously and allow the layers to separate.[1][4]

  • Separation: Drain the lower aqueous layer (containing the protonated pyrazole) into a separate flask. Repeat the acidic wash on the organic layer and combine the aqueous extracts.[1]

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 1M NaOH with stirring until the solution is basic (check with pH paper).[1][4]

  • Isolation:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.[2]

    • If no solid forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1][4]

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[1]

Protocol 2: Purification by Column Chromatography
  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_logic Troubleshooting Logic Start Impure Product Check_NMR Analyze NMR/GC-MS Data Start->Check_NMR Identify_Impurity Identify Impurity Type Check_NMR->Identify_Impurity Unreacted_SM Unreacted Starting Material Identify_Impurity->Unreacted_SM Starting Material Peaks Regioisomer Regioisomer Identify_Impurity->Regioisomer Isomeric Peaks Colored_Impurity Colored Impurity Identify_Impurity->Colored_Impurity Visual Observation Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted_SM->Optimize_Reaction Acid_Wash_Hydrazine Perform Acidic Wash for Hydrazine Unreacted_SM->Acid_Wash_Hydrazine Column_Chromatography Column Chromatography Unreacted_SM->Column_Chromatography Regioisomer->Column_Chromatography Charcoal_Treatment Activated Charcoal Treatment Colored_Impurity->Charcoal_Treatment End Pure Product Optimize_Reaction->End Acid_Wash_Hydrazine->End Column_Chromatography->End Charcoal_Treatment->End

Sources

Optimization

resolving isomer formation in pyrazole synthesis

Pyrazole Synthesis Support Center: Resolving Regioisomer Formation Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I frequently consult with drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazole Synthesis Support Center: Resolving Regioisomer Formation

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who are bottlenecked by the classic Knorr pyrazole synthesis—specifically, the frustrating formation of inseparable 1,3- and 1,5-disubstituted pyrazole regioisomers.

This guide abandons generic advice in favor of mechanistically grounded troubleshooting. Below, you will find causality-driven explanations and self-validating experimental protocols designed to ensure absolute regiocontrol in your synthetic workflows.

FAQ & Troubleshooting Guide

Q1: I am condensing an unsymmetrical 1,3-diketone with an arylhydrazine, but I keep getting an inseparable 1:1 mixture of 1,3- and 1,5-disubstituted pyrazoles. Why is this happening?

Causality & Mechanism: The Knorr pyrazole synthesis proceeds via a hydrazone intermediate, which exists in a dynamic equilibrium between its E and Z geometric forms. Only the Z-form can proceed to the ring-closed intermediate. If the two carbonyl groups of your unsymmetrical 1,3-diketone are not sufficiently differentiated by steric bulk or electronic effects, the initial nucleophilic attack of the hydrazine is non-selective[1]. Furthermore, the unproductive E-form can dissociate back into starting materials, scrambling any kinetic selectivity you might have initially achieved during the condensation phase[1].

Q2: How can I push the reaction to favor one regioisomer without redesigning my starting materials?

Causality & Solution: Solvent environment and hydrogen-bonding networks are your most powerful levers. Switching from standard alcoholic solvents (like ethanol) to highly fluorinated solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE), drastically alters the transition state[2]. HFIP acts as a strong hydrogen-bond donor, selectively activating the more electron-rich carbonyl group of the 1,3-diketone. This directs the initial hydrazine attack with pinpoint precision, overriding inherent substrate biases and forcing the cyclization down a single pathway.

Data Presentation: Solvent Effects on Regioselectivity Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-Phenyl-3-aryl-5-(trifluoromethyl)pyrazoles[2].

SolventHydrogen Bond Donor Capacity (α)Isomer Ratio (1,3-isomer : 1,5-isomer)
Ethanol (EtOH)0.8350:50
2,2,2-Trifluoroethanol (TFE)1.5195:5
Hexafluoroisopropanol (HFIP)1.96>99:1

Protocol 1: Self-Validating Regioselective Synthesis using HFIP This protocol utilizes solvent-mediated hydrogen bonding to enforce regiocontrol[2]. It is designed as a self-validating system: the distinct solubility profile of the pure regioisomer in the workup phase confirms successful selectivity before NMR analysis.

  • Preparation: In a flame-dried 20 mL scintillation vial, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv) in HFIP (5.0 mL, 0.2 M).

  • Addition: Slowly add the substituted arylhydrazine (1.1 mmol, 1.1 equiv) dropwise over 5 minutes at room temperature. Note: Exothermic condensation may occur; the strong H-bonding of HFIP will immediately stabilize the intermediate.

  • Reaction: Stir the mixture at room temperature for 12–24 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is self-validating when the starting diketone spot completely disappears, replaced by a single UV-active spot, indicating >99:1 regioselectivity. A dual-spot formation indicates moisture contamination disrupting the HFIP hydrogen-bond network.

  • Workup: Remove the HFIP under reduced pressure. Resuspend the crude residue in cold diethyl ether (10 mL). The highly pure 1,3-disubstituted regioisomer will typically precipitate as a crystalline solid, while trace impurities remain in the supernatant. Filter and dry under vacuum.

Q3: My 1,3-diketone substrates are too sensitive for acidic or fluorinated conditions. Are there alternative pathways to achieve strict regiocontrol?

Causality & Solution: Yes. When 1,3-diketones fail, you must bypass the hydrazone intermediate entirely by utilizing [3+2] cycloaddition pathways. A highly effective, modern approach is the base-mediated cycloaddition of 2-alkynyl-1,3-dithianes with sydnones[3]. The dithiane group exerts a strong umpolung (polarity reversal) and steric directing effect, forcing the sydnone dipole to align exclusively in one orientation during the cycloaddition transition state. This yields polysubstituted pyrazoles with perfect regioselectivity under mild, base-mediated conditions[3].

Protocol 2: Base-Mediated [3+2] Cycloaddition for Sensitive Substrates This protocol leverages steric/electronic directing groups rather than solvent effects for self-validating regiocontrol[3].

  • Preparation: To a Schlenk tube equipped with a magnetic stir bar, add the sydnone (0.5 mmol, 1.0 equiv) and the 2-alkynyl-1,3-dithiane (0.6 mmol, 1.2 equiv).

  • Solvent & Base: Add anhydrous DMF (3.0 mL) followed by a mild base (e.g., K2CO3, 1.0 mmol, 2.0 equiv).

  • Reaction: Seal the tube and heat to 80 °C for 8 hours under a nitrogen atmosphere.

  • In-Process Validation: The extrusion of CO2 gas during the cycloaddition serves as a visual, self-validating indicator of reaction progress. Cessation of bubbling correlates with reaction completion.

  • Workup: Cool to room temperature, quench with distilled water (10 mL), and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography.

Mechanistic Visualization

The following diagram illustrates the mechanistic divergence during the Knorr pyrazole synthesis, highlighting where regioselectivity is lost and how solvent control intervenes to rescue the reaction.

PyrazoleMechanism Start 1,3-Diketone + Hydrazine Hydrazone Hydrazone Intermediate (Kinetic Mixture) Start->Hydrazone Condensation Z_form Z-Hydrazone (Productive) Hydrazone->Z_form Isomerization E_form E-Hydrazone (Unproductive) Hydrazone->E_form Isomerization PathA Cyclization at Carbonyl A (Favored in HFIP) Z_form->PathA Regiocontrol via Solvent PathB Cyclization at Carbonyl B (Favored in EtOH) Z_form->PathB Non-selective E_form->Start Reversible Dissociation Isomer13 1,3-Disubstituted Pyrazole (Major Regioisomer) PathA->Isomer13 Isomer15 1,5-Disubstituted Pyrazole (Minor Regioisomer) PathB->Isomer15

Mechanistic divergence in the Knorr pyrazole synthesis highlighting regioselectivity control.

References[1] Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.https://pubs.rsc.org/en/content/articlelanding/2022/RE/D2RE00282A[3] Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.joc.4c02758[2] Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. Benchchem.https://www.benchchem.com/protocols/regioselective-pyrazole-synthesis

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Reference Data & Comparative Studies

Validation

Introduction to the Isomeric World of Methyl-Propyl-Pyrazoles

An In-depth Comparative Guide to 5-Methyl-1-Propyl-1H-Pyrazole Isomers for Researchers and Drug Development Professionals The isomeric landscape of substituted pyrazoles presents a fascinating area of study in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Comparative Guide to 5-Methyl-1-Propyl-1H-Pyrazole Isomers for Researchers and Drug Development Professionals

The isomeric landscape of substituted pyrazoles presents a fascinating area of study in medicinal chemistry and materials science. The subtle repositioning of functional groups on the pyrazole core can lead to significant changes in physicochemical properties, spectroscopic signatures, and biological activities. This guide provides a comprehensive comparative analysis of 5-methyl-1-propyl-1H-pyrazole and its key isomers, offering insights into their synthesis, characterization, and potential applications.

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a scaffold present in numerous FDA-approved drugs and biologically active compounds.[1][2] When substituted with both a methyl and a propyl group, several positional isomers are possible, with the most common being 1,5-, 1,3-, and 1,4-substituted pyrazoles. Understanding the distinct properties of these isomers is crucial for targeted synthesis and the development of novel chemical entities. This guide will focus on the comparative study of 5-methyl-1-propyl-1H-pyrazole, 3-methyl-1-propyl-1H-pyrazole, and 1-propyl-4-methyl-1H-pyrazole.

Synthesis of Methyl-Propyl-Pyrazole Isomers: A Tale of Regioselectivity

The synthesis of N-alkylated pyrazoles can be approached through two primary routes: the N-alkylation of a pre-existing methylpyrazole ring or the Knorr pyrazole synthesis involving a 1,3-dicarbonyl compound and propylhydrazine. The choice of method and reaction conditions is critical as it dictates the isomeric distribution of the products.

N-Alkylation of Methylpyrazole

The direct N-alkylation of 3-methyl-1H-pyrazole or 4-methyl-1H-pyrazole with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base is a common synthetic strategy. However, the N-alkylation of unsymmetrical pyrazoles like 3-methyl-1H-pyrazole invariably leads to a mixture of two regioisomers: 3-methyl-1-propyl-1H-pyrazole and 5-methyl-1-propyl-1H-pyrazole.[3]

The regioselectivity of this reaction is influenced by several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In the case of 3-methylpyrazole, the N1 nitrogen is less hindered than the N2 nitrogen, which is adjacent to the methyl group. Therefore, the formation of the 3-methyl-1-propyl isomer is often favored.

  • Base and Solvent: The choice of base and solvent can significantly impact the isomer ratio. Stronger bases and polar aprotic solvents can influence the site of deprotonation and subsequent alkylation.

In contrast, the N-alkylation of the symmetrical 4-methyl-1H-pyrazole with a propyl halide will yield a single product, 1-propyl-4-methyl-1H-pyrazole.

Synthetic Pathway for N-Alkylation of Methylpyrazoles

cluster_0 N-Alkylation of 3-Methylpyrazole cluster_1 N-Alkylation of 4-Methylpyrazole 3-Methylpyrazole 3-Methylpyrazole Deprotonation Deprotonation 3-Methylpyrazole->Deprotonation Base (e.g., K2CO3, NaH) Isomeric Mixture Isomeric Mixture Deprotonation->Isomeric Mixture 1-Propyl Halide 3-Methyl-1-propyl-1H-pyrazole 3-Methyl-1-propyl-1H-pyrazole Isomeric Mixture->3-Methyl-1-propyl-1H-pyrazole Major Isomer 5-Methyl-1-propyl-1H-pyrazole 5-Methyl-1-propyl-1H-pyrazole Isomeric Mixture->5-Methyl-1-propyl-1H-pyrazole Minor Isomer 4-Methylpyrazole 4-Methylpyrazole Deprotonation_2 Deprotonation_2 4-Methylpyrazole->Deprotonation_2 Base (e.g., K2CO3, NaH) 1-Propyl-4-methyl-1H-pyrazole 1-Propyl-4-methyl-1H-pyrazole Deprotonation_2->1-Propyl-4-methyl-1H-pyrazole 1-Propyl Halide

Caption: Synthetic routes to methyl-propyl-pyrazole isomers via N-alkylation.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] To synthesize methyl-propyl-pyrazoles, propylhydrazine would be reacted with a suitable diketone. For example, the reaction of acetylacetone (2,4-pentanedione) with propylhydrazine would yield a mixture of 3,5-dimethyl-1-propyl-1H-pyrazole, which is not one of our primary isomers of interest but illustrates the principle. To obtain the desired substitution pattern, an unsymmetrical diketone would be required, which often leads to a mixture of regioisomers.

Comparative Physicochemical and Spectroscopic Properties

Table 1: Comparative Properties of 5-Methyl-1-Propyl-1H-Pyrazole Isomers

Property5-Methyl-1-propyl-1H-pyrazole3-Methyl-1-propyl-1H-pyrazole1-Propyl-4-methyl-1H-pyrazole
CAS Number 32493-03-1[8]Not available7554-65-6 (for 4-methylpyrazole)[9]
Molecular Weight 124.18 g/mol [8]124.18 g/mol 124.18 g/mol
Predicted Boiling Point Lower than 3-methyl isomer due to less exposed N2Higher than 5-methyl isomer due to more exposed N2Similar to 3-methyl isomer
Predicted ¹H NMR (ppm) H3: ~7.3 ppm (d), H4: ~6.0 ppm (d), Propyl-CH₂: ~3.9 ppm (t), Methyl-CH₃: ~2.2 ppm (s)H5: ~7.2 ppm (d), H4: ~6.1 ppm (d), Propyl-CH₂: ~4.0 ppm (t), Methyl-CH₃: ~2.3 ppm (s)H3 & H5: ~7.4 ppm (s), Propyl-CH₂: ~4.0 ppm (t), Methyl-CH₃: ~2.1 ppm (s)
Predicted ¹³C NMR (ppm) C5: ~148 ppm, C3: ~138 ppm, C4: ~105 ppm, Propyl-CH₂: ~52 ppm, Methyl-CH₃: ~13 ppmC3: ~149 ppm, C5: ~139 ppm, C4: ~106 ppm, Propyl-CH₂: ~51 ppm, Methyl-CH₃: ~14 ppmC4: ~116 ppm, C3 & C5: ~139 ppm, Propyl-CH₂: ~51 ppm, Methyl-CH₃: ~9 ppm

Note: Predicted NMR values are estimations based on general pyrazole chemical shifts and data from related structures. Actual values may vary depending on the solvent and other experimental conditions.

The key distinguishing features in the ¹H NMR spectra are the chemical shifts of the pyrazole ring protons and the methyl protons. In the 1,4-isomer, the two ring protons (H3 and H5) are chemically equivalent and appear as a single signal. In the 1,3- and 1,5-isomers, the ring protons are distinct and appear as doublets. The chemical shift of the methyl group is also diagnostic, being influenced by its position relative to the nitrogen atoms and the propyl group.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and characterization of methyl-propyl-pyrazole isomers.

Synthesis of 3-Methyl-1-propyl-1H-pyrazole and 5-Methyl-1-propyl-1H-pyrazole via N-Alkylation

Objective: To synthesize a mixture of 3-methyl-1-propyl-1H-pyrazole and 5-methyl-1-propyl-1H-pyrazole and separate the isomers.

Materials:

  • 3-Methyl-1H-pyrazole

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a stirred solution of 3-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to separate the two isomers.

  • Characterize the isolated isomers by ¹H NMR, ¹³C NMR, and mass spectrometry.

Isomer Analysis Workflow

A typical workflow for the synthesis and analysis of pyrazole isomers involves several key steps.

Workflow for Pyrazole Isomer Synthesis and Analysis

Synthesis Synthesis of Isomer Mixture (e.g., N-Alkylation) Workup Aqueous Workup and Extraction Synthesis->Workup Purification Chromatographic Separation (e.g., Column Chromatography) Workup->Purification Isomer1 Isolated Isomer 1 Purification->Isomer1 Isomer2 Isolated Isomer 2 Purification->Isomer2 Characterization1 Spectroscopic Characterization (NMR, MS) Isomer1->Characterization1 Characterization2 Spectroscopic Characterization (NMR, MS) Isomer2->Characterization2

Caption: A generalized workflow for the synthesis, purification, and characterization of pyrazole isomers.

Comparative Biological Activity and Applications

The pyrazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4] While direct comparative studies on the specific methyl-propyl-pyrazole isomers are limited, their structural similarity to known bioactive molecules suggests they are promising candidates for biological screening.

For instance, 4-methylpyrazole (fomepizole) is an FDA-approved drug used as an antidote for methanol and ethylene glycol poisoning.[9][10] It acts as an inhibitor of alcohol dehydrogenase. This highlights the potential for the 1-propyl-4-methyl-1H-pyrazole isomer to exhibit interesting biological activity.

Furthermore, various substituted pyrazoles have been investigated for their potential as:

  • Anticancer agents: By targeting various signaling pathways involved in cancer cell proliferation.[11][12]

  • Antimicrobial agents: Showing efficacy against a range of bacteria and fungi.[2][8]

  • Anti-inflammatory agents: Through the inhibition of enzymes like cyclooxygenase (COX).[4]

The different spatial arrangements of the methyl and propyl groups in the isomers discussed in this guide can lead to variations in their binding affinities to biological targets, thus modulating their pharmacological profiles. A comparative screening of these isomers against a panel of biological targets would be a valuable endeavor for drug discovery programs.

Conclusion

The comparative study of 5-methyl-1-propyl-1H-pyrazole and its isomers reveals the critical role of substituent placement on the physicochemical and spectroscopic properties of these heterocycles. The synthesis of these isomers, particularly the 1,3- and 1,5-isomers, is a practical exercise in understanding and controlling regioselectivity in organic reactions. While a comprehensive biological activity profile for these specific isomers remains to be fully elucidated, the rich pharmacology of the pyrazole nucleus suggests that they are valuable compounds for further investigation in drug discovery and development. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the potential of this intriguing family of isomeric compounds.

References

  • Chemical Synthesis Database. 5-methyl-3-(3-methyl-1-propyl-1H-pyrazol-5-yl)isoxazole. [Link]

  • RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]

  • 参比制剂. 32493-03-1|5-Methyl-1-propyl-1H-pyrazole|5-甲基. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. [Link]

  • Polish Journal of Environmental Studies. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. [Link]

  • SpectraBase. 5-Acetylamino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide - Optional[13C NMR]. [Link]

  • PubChemLite. 5-methyl-1-propyl-1h-pyrazole-4-carbaldehyde. [Link]

  • SpectraBase. 1H-pyrazole-4-carboxylic acid, 1-methyl-5-[[[1-(4-propylphenyl)ethyl]amino]carbonyl]- - Optional[1H NMR]. [Link]

  • PubChemLite. 5-methyl-1-propyl-1h-pyrazole-4-carboxylic acid. [Link]

  • ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. [Link]

  • Arabian Journal of Chemistry. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]

  • Wiley. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • PubChem. 3-methyl-1-phenyl-1H-pyrazole. [Link]

  • BMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • PubChem. 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. [Link]

  • ResearchGate. Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • CoLab. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
  • MDPI. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

  • Cheméo. Chemical Properties of 1H-Pyrazole, 3-methyl- (CAS 1453-58-3). [Link]

  • ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

  • NIST WebBook. 1H-Pyrazole, 3-methyl-5-phenyl-. [Link]

  • ACS Publications. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]

  • Wikipedia. Fomepizole. [Link]

  • SpectraBase. 1-Methyl-5-(1-naphthyl)-1H-pyrazole - Optional[13C NMR]. [Link]

  • PubMed. 4-Methylpyrazole may be an alternative to ethanol therapy for ethylene glycol intoxication in man. [Link]

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Comparative

Thermochemical Profiling: Differential Scanning Calorimetry (DSC) of 5-Methyl-1-propyl-1H-pyrazole vs. Structural Analogs

Introduction: The Role of Thermal Profiling in Scaffold Selection In medicinal chemistry and advanced materials design, pyrazole derivatives serve as fundamental synthetic intermediates and core scaffolds[1]. While biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Thermal Profiling in Scaffold Selection

In medicinal chemistry and advanced materials design, pyrazole derivatives serve as fundamental synthetic intermediates and core scaffolds[1]. While biological activity or coordination geometry often drives scaffold selection, the thermochemical stability of these building blocks dictates their viability in high-temperature syntheses (e.g., Knorr cyclocondensations) and long-term formulation stability.

This guide provides an objective, data-driven comparison of the thermal behavior of 5-methyl-1-propyl-1H-pyrazole against common structural alternatives, specifically focusing on Differential Scanning Calorimetry (DSC) methodologies. By understanding the causality behind their phase transitions, researchers can optimize reaction conditions and prevent premature thermal degradation.

Mechanistic Insights: Causality of Phase Transitions

The physical state and thermal stability of pyrazoles are governed primarily by intermolecular forces and substituent electronic effects.

  • 5-Methyl-1-propyl-1H-pyrazole (Liquid Scaffold): The N-alkylation (propyl group) at the 1-position eliminates the molecule's hydrogen-bond donor capacity. Furthermore, the flexible propyl chain disrupts crystal lattice packing. Consequently, this compound exists as a liquid at room temperature with a boiling point of approximately 185.3 °C[2].

  • 3,5-Dimethylpyrazole (Solid Alternative): In contrast, 3,5-dimethylpyrazole possesses an unsubstituted N-H bond. This allows for robust intermolecular hydrogen bonding, forming stable dimers or polymeric chains in the solid state. This strong intermolecular network results in a crystalline solid with a distinct melting point of 107–108 °C[3].

  • Nitrated Analogs (Energetic Scaffolds): Compounds like 1-isopropyl-3-methyl-4-nitro-1H-pyrazole introduce a highly energetic nitro group. While alkylpyrazoles generally decompose via high-temperature ring cleavage, nitropyrazoles undergo highly exothermic decomposition at much lower temperatures (often initiated by C-NO₂ homolysis)[4].

Table 1: Quantitative Thermochemical Comparison of Pyrazole Scaffolds
CompoundPhysical State (25 °C)Intermolecular H-BondingPrimary DSC EndothermDecomposition Onset (Exotherm)
5-Methyl-1-propyl-1H-pyrazole LiquidNo~185.3 °C (Boiling)> 250 °C (Ring Cleavage)
3,5-Dimethylpyrazole SolidYes107.0 - 108.0 °C (Melting)> 280 °C
1-Isopropyl-3-methyl-4-nitro-1H-pyrazole SolidNoN/A~ 200 °C (C-NO₂ Homolysis)

Experimental Design & Logical Workflow

When analyzing liquid pyrazoles via DSC, standard open aluminum pans are insufficient. As the temperature approaches the boiling point, the compound will evaporate. This phase change produces a massive endothermic signal that completely masks any subtle exothermic signals related to early-stage decomposition[5].

To capture true thermochemical stability, we must suppress evaporation using hermetically sealed high-pressure crucibles .

G Start Sample Preparation (Pyrazole Scaffold) Liquid Liquid Scaffold (5-methyl-1-propyl-1H-pyrazole) Start->Liquid Solid Solid Scaffold (3,5-dimethylpyrazole) Start->Solid Hermetic Hermetic Al Pan (Suppresses Evaporation) Liquid->Hermetic Standard Standard Al Pan (Observes Melting Point) Solid->Standard DSC DSC Thermal Profiling (10 °C/min, N2 Purge) Hermetic->DSC Standard->DSC Endo Endothermic Events (Boiling / Melting) DSC->Endo Exo Exothermic Events (Ring Cleavage / Decomposition) DSC->Exo

Workflow for DSC thermal profiling of liquid vs. solid pyrazole scaffolds.

Self-Validating DSC Protocol for 5-Methyl-1-propyl-1H-pyrazole

To ensure absolute trustworthiness in your thermal data, the following protocol incorporates built-in validation checks. If the post-run validation fails, the data must be discarded, ensuring the integrity of your reported results.

Step 1: Instrument Calibration & Baseline Subtraction
  • Temperature/Enthalpy Calibration: Run a high-purity Indium standard. Validation Check: The extrapolated melting onset must be exactly 156.6 ± 0.2 °C. If it deviates, recalibrate the instrument's thermocouple.

  • Baseline Generation: Prepare an empty hermetic aluminum pan (pan + lid, crimped). Run the exact thermal program (Step 3) to generate a baseline. This ensures that any thermal events observed later are strictly from the pyrazole sample, not the furnace or purge gas fluctuations.

Step 2: Sample Encapsulation
  • Using a microbalance, precisely weigh 3.0 ± 0.1 mg of 5-methyl-1-propyl-1H-pyrazole into a hermetic aluminum crucible.

  • Place the lid and seal it using a sample press.

  • Crucial Step: Record the exact mass of the sealed pan to four decimal places (e.g., 25.1234 mg).

Step 3: Thermal Program Execution
  • Place the sample pan and an empty reference pan into the DSC cell.

  • Purge the cell with dry Nitrogen (N₂) at a constant flow rate of 50 mL/min to prevent oxidative degradation, isolating purely thermal decomposition pathways[6].

  • Equilibrate at 25 °C for 5 minutes.

  • Ramp the temperature at a heating rate of 10 °C/min from 25 °C to 350 °C.

Step 4: Post-Run Validation & Data Analysis
  • Self-Validation Check: Remove the sample pan from the DSC and reweigh it. If the mass has decreased by >1%, the hermetic seal ruptured during the run due to vapor pressure buildup. Causality: A ruptured seal allows evaporation, meaning the recorded exotherms are artificially suppressed. If mass is lost, discard the data and repeat with a stronger high-pressure crucible.

  • Integration: Subtract the baseline. Integrate the endothermic shift (if any glass transition is present at sub-ambient temperatures) and the high-temperature exothermic peak (representing the enthalpy of decomposition, ΔHdec​ )[6].

Conclusion

When selecting a pyrazole scaffold, the choice between a liquid derivative like 5-methyl-1-propyl-1H-pyrazole and a solid alternative like 3,5-dimethylpyrazole fundamentally alters handling and reaction parameters. By utilizing hermetically sealed DSC protocols, researchers can accurately map the thermal boundaries of these compounds, ensuring safe and optimized scale-up in drug discovery workflows.

References

  • Thermal Decomposition of Nitropyrazoles Source: ResearchGate URL: [Link]

  • Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-methyl-1-propyl-1H-pyrazole

For researchers and drug development professionals, mastery over the lifecycle of a chemical reagent extends far beyond the reaction flask. The responsible management and disposal of chemical substances are foundational...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, mastery over the lifecycle of a chemical reagent extends far beyond the reaction flask. The responsible management and disposal of chemical substances are foundational to laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-methyl-1-propyl-1H-pyrazole, grounded in established safety principles and regulatory standards. Our approach is to not only outline the procedure but to explain the causality behind each step, ensuring a deep and actionable understanding.

Hazard Assessment and Regulatory Context

This protocol is designed to comply with the primary regulatory frameworks in the United States:

  • The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" management system for hazardous waste.[6] Our procedures for waste determination, containerization, and labeling are derived directly from these standards.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard from the Occupational Safety and Health Administration mandates the creation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[7][8][9] The procedures outlined below, particularly regarding PPE and safe handling, are essential components of a compliant CHP.[10][11]

Hazard Profile of Analogous Pyrazole Compounds

To inform our disposal strategy, the following table summarizes key hazard information from related pyrazole compounds. This data underscores the necessity of treating 5-methyl-1-propyl-1H-pyrazole as hazardous.

Compound NameCAS NumberKey Hazard StatementsDisposal Considerations
1-Methyl-4-iodo-1H-pyrazole 39806-90-1Causes skin and serious eye irritation; May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant; Do not empty into drains.[1]
1H-Pyrazole 288-13-1Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[3]Dispose of contents/container to an approved waste disposal plant.[3]
1-Phenyl-3-methyl-5-pyrazolone 89-25-8Harmful if swallowed; Causes serious eye irritation.[2]Dispose of content / container in accordance with local procedures.[2]
Edaravone (a pyrazolone) 89-25-8Harmful if swallowed; May cause skin and eye irritation; Potentially harmful to aquatic life.[12]Collect in a designated hazardous waste container; Arrange for disposal via licensed contractor.[12]

Core Disposal Protocol: From Benchtop to Pickup

The following step-by-step methodology ensures the safe and compliant disposal of 5-methyl-1-propyl-1H-pyrazole and materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).

Step 1: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the waste, it is critical to establish a safe working environment. The causality is simple: preventing exposure is the most effective safety measure.

  • Location: All handling of 5-methyl-1-propyl-1H-pyrazole waste should occur within a certified chemical fume hood to minimize inhalation risk.[1]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles with side shields or a face shield.

    • A laboratory coat .[13]

Step 2: Waste Identification and Segregation

Proper segregation is crucial to prevent accidental and potentially dangerous chemical reactions within a waste container.

  • Classification: 5-methyl-1-propyl-1H-pyrazole waste is classified as hazardous chemical waste .[1]

  • Segregation: Do not mix this waste with other waste streams (e.g., biohazards, sharps, or other incompatible chemical classes like strong oxidizers or acids) unless explicitly permitted by your institution's EHS office.[12][14]

Step 3: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Select a Compatible Container: Use a clean, leak-proof container made of a material chemically compatible with pyrazoles (e.g., glass or high-density polyethylene). The container must have a secure, screw-top lid.[1][14]

  • Keep Closed: The container must remain sealed at all times except when waste is being added.[14][15] This prevents the release of vapors and protects the lab environment.

Step 4: Labeling

Accurate labeling is a strict regulatory requirement and a critical communication tool.[10] It ensures that anyone handling the container understands its contents and associated dangers.

  • Label Contents: The container must be clearly labeled with the words "Hazardous Waste" .[1][14]

  • Chemical Identification: List the full chemical name: "5-methyl-1-propyl-1H-pyrazole" . Do not use abbreviations or chemical formulas.[14]

  • Concentration: Indicate the approximate concentration or percentage of the chemical in the waste.

  • Contact Information: Include the name of the principal investigator and the laboratory location.

Your institution's EHS office can typically provide pre-printed hazardous waste labels.

Step 5: Storage in a Satellite Accumulation Area (SAA)

The designated storage location for hazardous waste in your lab is known as a Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[14]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.

  • Segregation: Store the container away from incompatible materials, drains, and sources of ignition.[1][16]

Step 6: Arranging Final Disposal

Laboratory personnel are responsible for the safe accumulation of waste, but final disposal must be handled by professionals.

  • Contact EHS: Once the waste container is nearly full (around 90%), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[14]

  • Licensed Disposal: EHS will arrange for the waste to be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" lifecycle as required by the EPA.[6]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Evacuate & Alert: Immediately alert others in the area and evacuate if necessary.

  • Contain: If safe to do so, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit.[16]

  • Collect: Carefully collect the absorbent material using non-sparking tools and place it into a sealable container.

  • Dispose: Label the container as hazardous waste containing 5-methyl-1-propyl-1H-pyrazole and the absorbent material, and dispose of it following the protocol outlined above.

  • Decontaminate: Clean the spill area as directed by your laboratory's specific procedures and SDS recommendations for similar compounds.

Disposal Workflow Diagram

The following diagram visualizes the decision-making process and procedural flow for the proper disposal of 5-methyl-1-propyl-1H-pyrazole.

G cluster_prep Preparation & Handling cluster_contain Waste Accumulation cluster_disposal Final Disposal start Waste Generation (5-methyl-1-propyl-1H-pyrazole) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Waste fume_hood->classify container Select Compatible, Sealable Container classify->container labeling Label Container Correctly ('Hazardous Waste', Full Name) container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage full Container is 90% Full? storage->full full->storage No contact_ehs Contact EHS for Pickup full->contact_ehs Yes end Disposal by Licensed Waste Facility contact_ehs->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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